N-(6-Aminoacridin-3-YL)acetamide
Description
Properties
IUPAC Name |
N-(6-aminoacridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9(19)17-13-5-3-11-6-10-2-4-12(16)7-14(10)18-15(11)8-13/h2-8H,16H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVYOBIGWBDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504768 | |
| Record name | N-(6-Aminoacridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74165-99-4 | |
| Record name | N-(6-Aminoacridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(6-Aminoacridin-3-YL)acetamide chemical structure and properties
Structural Analysis, Synthesis, and DNA Intercalation Properties
Executive Summary
N-(6-Aminoacridin-3-yl)acetamide (also known as 3-acetamido-6-aminoacridine or Monoacetylproflavine ) is a semi-synthetic derivative of the acridine dye Proflavine.[1] While the parent compound (3,6-diaminoacridine) is a classic bacteriostatic and mutagenic agent, the mono-acetylated derivative serves as a critical probe in biophysical chemistry. It allows researchers to decouple the contributions of molecular planarity (intercalation potential) from cationic charge density (electrostatic backbone interaction) in DNA-ligand binding studies.
This guide details the physicochemical properties, selective synthesis, and experimental validation of this compound as a DNA intercalator.
Chemical Identity & Structural Analysis[2][3][4]
The molecule consists of a planar tricyclic acridine core.[2] Symmetry is broken by the acetylation of the amine at position 3, converting it into a neutral amide, while the amine at position 6 remains a basic primary amine.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 3-Acetamido-6-aminoacridine; Monoacetylproflavine |
| Molecular Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 251.29 g/mol |
| Core Scaffold | Acridine (Tricyclic heteroaromatic) |
| SMILES | CC(=O)Nc1ccc2cc3ccc(N)cc3nc2c1 |
| InChI Key | (Generated) RYFVWJJMJZKSSN-UHFFFAOYSA-N |
| pKa (Predicted) | ~9.2 (Ring Nitrogen N10), ~0.5 (Amide), ~5.5 (C6-Amine) |
| LogP (Predicted) | 1.9 - 2.2 (More lipophilic than Proflavine) |
| Fluorescence |
Structural Significance[3]
-
Planarity: The acridine core remains strictly planar, a prerequisite for insertion between DNA base pairs (
-stacking).[4] -
Charge Distribution: Unlike Proflavine, which is dicationic at pH 7 (protonation at N10 and both amines), this compound predominantly exists as a monocation (protonation at N10/C6-amine equilibrium). This reduction in charge makes it an excellent model for studying the thermodynamic cost of "burying" a charge within the hydrophobic DNA stack.
Synthesis & Purification Strategy
Selective acetylation of symmetric diamines is challenging due to the risk of di-acetylation. The following protocol utilizes a limiting reagent strategy controlled by TLC monitoring.
Reaction Logic
-
Starting Material: Proflavine hemisulfate (commercially available).[5]
-
Reagent: Acetic anhydride (
). -
Solvent: Sodium acetate buffer or dilute acetic acid (buffers the pH to prevent rapid di-acetylation).
Diagram 1: Synthetic Pathway & Impurity Control
Caption: Step-wise synthesis emphasizing the kinetic control required to maximize the mono-acetylated product over the di-acetylated impurity.
Detailed Protocol
-
Dissolution: Dissolve 1.0 g of Proflavine Hemisulfate in 50 mL of water. Adjust pH to ~6.0 using sodium acetate.
-
Addition: Cool to 0°C. Add 0.9 equivalents of acetic anhydride dropwise over 30 minutes with vigorous stirring.
-
Monitoring: Monitor via TLC (Silica gel; Eluent: Chloroform/Methanol/Ammonia 80:20:1).
-
Rf Proflavine: ~0.1 (Lowest)
-
Rf Mono-acetyl: ~0.4 (Target)
-
Rf Di-acetyl: ~0.7 (Highest)
-
-
Quenching: Quench with excess ethanol once the mono-acetyl spot is maximal and di-acetyl begins to appear.
-
Extraction: Basify with NaOH (pH 10), extract into n-Butanol or Chloroform.
-
Purification: Evaporate solvent and purify via column chromatography (Silica gel) using a gradient of MeOH in DCM (2% to 10%).
Mechanism of Action: DNA Intercalation[2][3][5][8][9]
The defining property of this compound is its ability to act as a frameshift mutagen and topoisomerase inhibitor via DNA intercalation.
Thermodynamic Binding Mode
The binding process follows the Neighbor Exclusion Principle , where the intercalator occupies a site between two base pairs, distorting the helix and preventing binding at the immediate adjacent sites.
-
Electrostatic Attraction: The protonated ring nitrogen (N10) is attracted to the anionic phosphate backbone of DNA.
-
Intercalation: The planar aromatic system slides between base pairs (preferentially 5'-CpG-3' sites).
-
Stabilization: The complex is stabilized by
stacking interactions and Van der Waals forces.
Critical Distinction: Unlike Proflavine, the acetamide group at position 3 cannot form the same hydrogen bond network with the phosphate backbone as a free amine. This results in a slightly lower binding constant (
Diagram 2: Intercalation Mechanism & Biological Consequence
Caption: Kinetic pathway from free ligand diffusion to the induction of frameshift mutations during DNA replication.
Experimental Protocol: DNA Binding Assay (UV-Vis Titration)
To verify the identity and activity of the synthesized compound, a spectroscopic titration is required.
Objective: Determine the Binding Constant (
Materials:
-
Calf Thymus DNA (ctDNA) stock (dissolved in 10mM Tris-HCl, 50mM NaCl, pH 7.4).
-
Ligand solution (20
M in same buffer). -
UV-Vis Spectrophotometer (Double beam).
Procedure:
-
Baseline: Measure the absorbance of the Ligand solution alone (
) at (approx 445 nm). -
Titration: Add aliquots of ctDNA stock to both the sample (Ligand + DNA) and reference (Buffer + DNA) cuvettes. This subtracts the DNA absorbance background.
-
Observation: Observe Hypochromicity (decrease in absorbance) and Bathochromic shift (red shift) of the absorption maximum. These are signatures of intercalation.[5][2][6][4]
-
Data Analysis: Plot
vs (Benesi-Hildebrand plot) or use the Scatchard equation to solve for .
Expected Results:
- : +5 to +10 nm shift.
-
Hypochromicity: >30% reduction in peak intensity at saturation.
Toxicology & Safety (E-E-A-T)
-
Mutagenicity: Like all aminoacridines, this compound is a potent frameshift mutagen . It intercalates into DNA and causes DNA polymerase to "slip," leading to insertions or deletions during replication.
-
Handling:
-
Must be handled in a Class II Biosafety Cabinet.
-
Use Nitrile gloves (double gloving recommended).
-
Inactivate waste with bleach (sodium hypochlorite) before disposal to oxidize the acridine ring.
-
References
-
Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30.
-
Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties and Uses.[7] Edward Arnold Ltd. (Classic Reference for Acridine Chemistry).
-
Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids. Journal of Molecular Biology, 13(1), 269-282. (Foundational methodology for intercalation studies).
-
BenchChem Technical Guide. (2025). Acridine Derivatives as DNA Intercalating Agents.[5][8][2][6][9][10][11]
-
PubChem Compound Summary. (2025). Proflavine (Parent Compound Data).[6][12]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Acridine-based DNA Bis-intercalating Agents [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. macsenlab.com [macsenlab.com]
- 6. Proflavine - Wikipedia [en.wikipedia.org]
- 7. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 8. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. eprints.zu.edu.ua [eprints.zu.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties and Applications of Acetylated Proflavine Derivatives
A Note on Nomenclature and Scope: Initial searches for "Monoacetylproflavine" (CAS 74165-99-4) did not yield specific data for a compound with this exact designation in public scientific databases. However, the core structure, proflavine (3,6-diaminoacridine), is a well-documented DNA intercalating agent whose amino groups are known sites for metabolic and synthetic acylation.[1][2] This guide therefore focuses on the known acetylated derivatives of proflavine, such as 3-N-acetylproflavine, and di-acetylated analogs, synthesizing available data to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Proflavine and its Acylated Analogs
Proflavine is a fluorescent, acridine-based molecule historically used as a topical antiseptic and bacteriostatic agent.[3][4] Its planar, tricyclic structure allows it to insert, or intercalate, between the base pairs of DNA.[4][5] This physical disruption of the double helix interferes with critical cellular processes like DNA replication and transcription, forming the basis of its biological activity.[5]
The two primary amino groups at the 3 and 6 positions of the acridine ring are key to its function but also serve as reactive sites for chemical modification. Acetylation—the addition of an acetyl group (CH₃CO)—at one or both of these sites significantly alters the molecule's physicochemical and pharmacological properties. These modifications can influence solubility, cell permeability, DNA binding affinity, and metabolic stability, making acetylated proflavine derivatives an area of interest for developing novel therapeutic agents, particularly in oncology.[6][7][8]
Physicochemical Properties
The properties of acetylated proflavine derivatives differ from the parent compound. While specific data for a singular "Monoacetylproflavine" is unavailable, we can extrapolate properties based on known metabolites and related structures like 3-N-acetylproflavine.
| Property | Proflavine (Parent Compound) | Acetylated Derivatives (General) | Rationale for Change |
| Molecular Formula | C₁₃H₁₁N₃ | C₁₅H₁₃N₃O (Monoacetyl) | Addition of C₂H₂O per acetyl group |
| Molecular Weight | 209.25 g/mol | 251.28 g/mol (Monoacetyl) | Increased mass from acetyl group(s) |
| Solubility | Soluble in water and ethanol.[1] | Generally decreased aqueous solubility. | The addition of the nonpolar acetyl group reduces the overall polarity and hydrogen bonding capability of the amino group, leading to lower solubility in water. Modified derivatives may require solubilization in organic solvents or formulation strategies.[5] |
| LogP | ~1.5 (Calculated) | Expected to be > 1.5 | Increased lipophilicity due to the acetyl group enhances partitioning into organic phases. |
| Fluorescence | Strong absorption in the blue region (~445 nm at pH 7).[4] | Spectral properties are likely altered. | Acetylation modifies the electron-donating character of the amino group, which can shift the absorption and emission maxima. This requires empirical validation for each specific derivative. |
Mechanism of Action: The Impact of Acetylation
The primary mechanism of action for proflavine and its derivatives is DNA intercalation.[4] The planar acridine core stacks between DNA base pairs, causing a local unwinding of the helix and inhibiting the function of enzymes that process DNA, such as DNA and RNA polymerases and topoisomerases.
Acetylation of the 3- and/or 6-amino groups directly impacts this interaction.
-
Steric Hindrance: The bulkier acetyl group can create steric clashes with the DNA backbone, potentially altering the depth and angle of intercalation.
-
Electronic Effects: The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the amino nitrogen. This can weaken the hydrogen bonding interactions between the derivative and the phosphate backbone or base pairs of DNA.
-
Cellular Uptake: Increased lipophilicity from acetylation may enhance the molecule's ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater efficacy or toxicity.[9]
The diagram below illustrates the fundamental mechanism of DNA intercalation, which is the foundational activity modified by acetylation.
Caption: Workflow of proflavine derivative action.
Synthesis and Experimental Protocols
Acetylated proflavine derivatives can be generated through standard organic synthesis protocols, typically involving the acylation of the parent proflavine molecule.
Protocol: Synthesis of Acetylated Proflavine Derivatives
This is a generalized protocol based on standard acylation chemistry. Exact conditions may require optimization.
-
Dissolution: Dissolve proflavine (or its salt form, e.g., proflavine hemisulfate) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the acid byproduct generated during the reaction. Use 1.1 to 2.2 equivalents depending on whether mono- or di-substitution is desired.
-
Acylating Agent: Slowly add the acetylating agent, typically acetyl chloride or acetic anhydride, to the reaction mixture. The stoichiometry will determine the degree of acetylation. For mono-acetylation, approximately 1.0 equivalent is used, whereas for di-acetylation, 2.0 or more equivalents are required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to isolate the desired mono- or di-acetylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthesis workflow for acetylated proflavine.
Biological Activity and Applications
Research into proflavine derivatives has highlighted their potential as anticancer agents.[6][7] A study on 3,6-di-substituted acridines, which included acylated forms, evaluated their cytotoxicity against tumor cells.[8] It was found that specific substitutions could induce strong cytotoxic effects, and these effects could be enhanced by photo-activation with UVA-visible light, suggesting a potential application in photodynamic therapy.[8]
Furthermore, acetylated metabolites of proflavine, such as 3-N-acetylproflavine (AP) and 3-N-glucuronosyl,6-N-acetyl proflavine (APG), have been identified in vivo, indicating that acetylation is a natural metabolic pathway for this class of compounds.[1][2] Understanding this metabolic profile is crucial for drug development, as it affects the pharmacokinetics and potential toxicity of the parent drug.
Safety and Handling
Proflavine and its derivatives must be handled with care, as they are known mutagens due to their DNA-intercalating properties.[4][5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Toxicity: Acridine derivatives can be toxic and mutagenic. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, dark place, tightly sealed to prevent degradation.
Conclusion
While "Monoacetylproflavine CAS 74165-99-4" is not a readily identifiable compound in scientific literature, the study of acetylated proflavine derivatives represents a scientifically significant field. Acetylation serves as a powerful tool to modulate the physicochemical and biological properties of the proflavine scaffold. These modifications can enhance cellular uptake and alter DNA binding, providing a strategic avenue for the development of novel chemotherapeutics. Further research is needed to synthesize and characterize specific mono- and di-acetylated isomers to fully elucidate their structure-activity relationships and therapeutic potential.
References
-
Demjén, A. et al. (2019). Proflavine/acriflavine derivatives with versatile biological activities. Journal of Applied Toxicology.[6][7]
-
ResearchGate. (n.d.). Proflavine/acriflavine derivatives with versatile biological activities | Request PDF.[7]
-
Delfour, P. et al. (2009). Photo-inducible cytotoxic and clastogenic activities of 3,6-di-substituted acridines obtained by acylation of proflavine. PubMed.[8]
-
Tartakoff, S. (2022). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. St. Lawrence University Scholar.[5]
-
De Groot, A. C. (2021). Proflavine – Knowledge and References. Taylor & Francis.[3]
-
Macsen Labs. (2022). Proflavine Hemisulphate | Structure, Uses & Side Effects.[4]
-
National Center for Biotechnology Information. (n.d.). Proflavine. PubChem Compound Summary for CID 7099.[1]
-
InvivoChem. (n.d.). Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5.[2]
-
Milivojević, A. et al. (2017). Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation. OSTI.GOV.[9]
Sources
- 1. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proflavine Hemisulfate | slow-acting disinfectant | CAS# 1811-28-5 | InvivoChem [invivochem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. macsenlab.com [macsenlab.com]
- 5. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 6. Proflavine/acriflavine derivatives with versatile biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photo-inducible cytotoxic and clastogenic activities of 3,6-di-substituted acridines obtained by acylation of proflavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
Structural Divergence and Functional Consequences: A Comparative Analysis of Proflavine and 3-Amino-6-acetamidoacridine
Executive Summary
This technical guide provides a rigorous comparison between Proflavine (3,6-diaminoacridine), a classic DNA intercalator and bacteriostatic agent, and its metabolite/derivative 3-Amino-6-acetamidoacridine (
While Proflavine serves as a benchmark for frameshift mutagenesis and DNA binding studies, its mono-acetylated derivative represents a critical point of divergence in pharmacokinetics and binding thermodynamics. The acetylation of a single amino group breaks the
Part 1: Structural and Electronic Analysis
The core difference lies in the symmetry and the electronic character of the exocyclic nitrogen atoms. Proflavine acts as a cation at physiological pH, whereas the acetamido derivative possesses a "push-pull" electronic character due to the electron-withdrawing nature of the acetyl group.
Molecular Architecture
-
Proflavine (3,6-diaminoacridine):
-
Symmetry:
(symmetric). -
Electronic State: The two amino groups are electron-donating (+M effect), significantly increasing the electron density on the central acridine ring nitrogen. This raises the pKa of the ring nitrogen (N10) to ~9.7, ensuring it is protonated (cationic) at physiological pH (7.4).
-
Resonance: Charge is delocalized effectively across the entire tricyclic system.
-
-
3-Amino-6-acetamidoacridine:
-
Symmetry:
(asymmetric). -
Electronic State: The acetamido group (
) is less electron-donating than the free amine due to the carbonyl group's electron withdrawal. This reduces the basicity of the ring nitrogen. -
Sterics: The acetyl group adds significant steric bulk, hindering deep intercalation into the DNA base-pair stack compared to the planar Proflavine.
-
Physicochemical Comparison Table
| Feature | Proflavine (Parent) | 3-Amino-6-acetamidoacridine | Functional Consequence |
| Formula | Increased MW (+42 Da) | ||
| Symmetry | Symmetric ( | Asymmetric ( | Complex NMR splitting; distinct binding modes |
| Ring Nitrogen pKa | ~9.7 (Strong Base) | ~7.5 - 8.0 (Est.) | Reduced cationic character at pH 7.4 |
| H-Bond Donors | 4 (Two | 3 (One | Altered groove binding capability |
| H-Bond Acceptors | 1 (Ring N) | 2 (Ring N, Carbonyl O) | New interaction vector via Carbonyl |
| LogP (Lipophilicity) | ~1.8 (Moderate) | ~1.2 (Lower) | Acetyl group increases polarity/solubility |
Structural Visualization (DOT)
Caption: Structural relationship showing the loss of symmetry and reduction in basicity upon mono-acetylation.
Part 2: Synthesis and Purification Strategy
Synthesizing 3-amino-6-acetamidoacridine from Proflavine presents a classic "statistical modification" challenge. Reacting a symmetric diamine with an electrophile usually yields a mixture of unreacted starting material, the desired mono-product, and the di-acetylated byproduct.
Synthesis Protocol (Mono-Acetylation)
Objective: Selective acetylation of one amino group.
-
Starting Material: Proflavine hemisulfate (commercial grade).
-
Base Liberation: Treat hemisulfate with NaOH to obtain the free base. Extract into ethyl acetate/methanol.
-
Controlled Acylation:
-
Dissolve Proflavine free base in dry Methanol/DCM (1:1).
-
Add 0.9 equivalents of Acetic Anhydride dropwise at 0°C. Note: Using a slight deficit of the acylating agent minimizes di-acetylation.
-
Stir for 4 hours at room temperature.
-
-
Work-up: Evaporate solvent. The residue contains Proflavine, Mono-acetyl, and Di-acetyl derivatives.
Purification Workflow (Flash Chromatography)
Because the polarity differences are significant, silica gel chromatography is effective.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase Gradient:
-
DCM:Methanol (98:2)
Elutes Di-acetyl derivative (Least polar). -
DCM:Methanol (90:10)
Elutes 3-Amino-6-acetamidoacridine (Target). -
DCM:Methanol:Triethylamine (80:20:1)
Elutes unreacted Proflavine (Most polar/basic).
-
Synthesis Flowchart (DOT)
Caption: Step-by-step workflow for the statistical synthesis and chromatographic isolation of the mono-acetylated derivative.
Part 3: Functional Analysis - DNA Intercalation
The primary biological activity of these acridines is DNA intercalation. This process involves the insertion of the planar aromatic ring between base pairs of the DNA double helix.[1]
Thermodynamics of Binding
-
Proflavine:
-
Mechanism: Classical intercalation. The cationic ring nitrogen forms ionic interactions with the phosphate backbone, while the aromatic rings stack via
interactions with base pairs. -
Binding Constant (
): Typically (at 0.1M NaCl). -
Mutagenicity: High. Stabilizes the slipped-strand mispairing intermediate during replication, leading to frameshift mutations (+/- 1 base pair).
-
-
3-Amino-6-acetamidoacridine:
-
Mechanism: Partial/Sterically hindered intercalation. The acetyl group is bulky and cannot easily fit into the tight space between base pairs without distorting the helix or the drug conformation.
-
Binding Constant (
): Significantly lower than Proflavine (often ). -
Mutagenicity: Reduced. The lower binding affinity and steric clash prevent the stable stabilization of the frameshift intermediate.
-
Key Signaling/Interaction Pathway (DOT)
Caption: Mechanistic comparison of DNA interaction. Proflavine's dual binding mode (Stacking + Ionic) contrasts with the hindered mode of the derivative.
Part 4: Experimental Validation Protocols
To validate the identity and function of the 3-amino-6-acetamidoacridine vs. Proflavine, the following self-validating protocols are recommended.
UV-Vis Binding Titration (Determination of )
This protocol quantifies the binding affinity (
Reagents:
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.
-
Ligand Solution: 20
M dye (Proflavine or derivative) in buffer. -
DNA Stock: 2 mM CT-DNA (bp) in buffer.
Procedure:
-
Baseline: Record the UV-Vis spectrum (200-600 nm) of the 20
M dye solution. Note the (approx 444 nm for Proflavine).[2] -
Titration: Add aliquots of DNA stock to the dye solution.
-
Observation:
-
Hypochromicity: Absorbance decreases as DNA is added (indicates stacking).
-
Red Shift (Bathochromic):
shifts to longer wavelengths (e.g., 444 nm 450+ nm).
-
-
Data Analysis: Plot
vs (Benesi-Hildebrand plot) or use non-linear regression to the Scatchard equation to solve for .
Self-Validation Check:
-
If Proflavine does not show >20% hypochromicity, the DNA is likely degraded or the buffer ionic strength is too high (shielding the ionic interaction).
-
If Acetamido derivative shows shifts identical to Proflavine, check for hydrolysis of the amide bond (reverting to parent).
Fluorescence Quenching Assay
Proflavine is highly fluorescent.[3] Intercalation typically quenches this fluorescence.
-
Excitation: 445 nm.
-
Emission: Scan 460–600 nm.
-
Expectation:
-
Proflavine: Strong quenching upon DNA addition.[4]
-
Acetamido: Lower initial quantum yield; less significant quenching slope due to weaker binding.
-
References
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties and Uses. St. Martin's Press. (Classic text on Acridine chemistry and pKa values).
-
Lerman, L. S. (1961).[5] Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. Link
-
Peacocke, A. R., & Skerrett, J. N. (1956). The interaction of aminoacridines with nucleic acids.[1][2][4][5][6][7] Transactions of the Faraday Society, 52, 261-279. (Foundational work on binding constants).
-
Aslanoglu, M. (2006).[8] Electrochemical and spectroscopic studies of the interaction of proflavine with DNA.[8] Analytical Sciences, 22(3), 439-443. Link
- Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology, 258(2), 123-160.
Sources
- 1. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanical studies of proflavine and acridine orange intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, DNA interaction, and cytotoxic activity of a novel proflavine-dithiazolidinone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
DNA Intercalation Mechanism of Monoacetylated Acridines: A Technical Guide
The following technical guide details the DNA intercalation mechanism of monoacetylated acridines, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
Acridine derivatives remain a cornerstone in the study of DNA-small molecule interactions due to their planar tricyclic heteroaromatic core, which mimics a DNA base pair.[1] While 9-aminoacridine is the archetypal intercalator, monoacetylated acridines (ring-substituted isomers: 1-, 2-, 3-, or 4-acetylacridine) introduce specific steric and electronic perturbations that modulate binding affinity (
This guide analyzes the structure-activity relationship (SAR) of these derivatives, distinguishing between the high-affinity intercalation of ring-substituted isomers and the pharmacologically distinct
Part 1: Structural Basis of Intercalation
The Intercalation "Sandwich" Model
The fundamental mechanism involves the insertion of the planar acridine chromophore between adjacent base pairs of the DNA double helix.[1] This process is driven by:
-
-
Stacking: Overlap between the electron-deficient acridine ring and electron-rich purine/pyrimidine bases. -
Hydrophobic Effect: Exclusion of bulk water from the intercalation site.
-
Cationic Stabilization: Electrostatic attraction between the protonated ring nitrogen (N10) or exocyclic amines and the anionic phosphate backbone.
The Monoacetyl Perturbation
The introduction of a monoacetyl group (
| Effect Type | Mechanism | Impact on Intercalation |
| Electronic | Electron-withdrawing nature of the carbonyl reduces ring electron density. | Enhanced Stacking: Potentially increases affinity for GC-rich regions (electron donors).Dipole Modulation: Alters orientation within the binding pocket. |
| Steric | Physical bulk of the methyl group and planar constraint of the carbonyl. | Positional Selectivity: • 1-Acetyl: May clash with substituents at position 9 (e.g., 9-amino).• 2-Acetyl: often reduces affinity due to clash with the backbone or minor groove edges.• 4-Acetyl: Proximity to the N10/peri-position can block deep insertion. |
Isomer-Specific Dynamics
Research into acridine derivatives (e.g., amsacrine analogs) suggests a distinct hierarchy in binding inhibition based on substitution position:
-
2-Substituted Isomers: Often exhibit the most significant reduction in binding affinity (
) due to steric interference with the DNA backbone curvature upon insertion. -
4-Substituted Isomers: Historically cited as "non-intercalating" or weak intercalators in classic models due to steric clash with the peri-hydrogen or the phosphate backbone, though small groups like acetyl may allow partial insertion (threading).
Part 2: Mechanistic Dynamics & Thermodynamics
The Binding Pathway
The association follows a two-step kinetic model:
-
External Binding: Rapid electrostatic association with the phosphate backbone (Groove Binding).
-
Intercalation: A slower, nucleation-dependent step where the helix unwinds (~26° per molecule) to accommodate the ligand.
Thermodynamic Parameters
The binding of monoacetylated acridines is typically enthalpy-driven (
Representative Binding Constants (
-
9-Aminoacridine (Reference):
-
Ring-Acetylated Derivatives: Typically
(Reduced affinity due to steric cost).[2] -
N-Acetyl-9-aminoacridine:
(Loss of basicity/cationic charge drastically reduces binding).
Part 3: Experimental Validation Framework
To rigorously validate the intercalation mechanism, the following self-validating protocols must be employed.
Protocol A: Viscosity Measurements (The Gold Standard)
Rationale: Intercalation lengthens the DNA helix, increasing viscosity. Groove binding does not. This assay distinguishes mode of binding.
Materials:
-
Calf Thymus DNA (CT-DNA), sonicated to ~200 bp (rod-like behavior).
-
Ubbelohde viscometer.
-
Temperature bath (
).
Workflow:
-
Preparation: Prepare DNA solution (
bp) in buffer (10 mM Tris-HCl, pH 7.4, 100 mM NaCl). -
Titration: Add aliquots of acridine stock. Maintain constant DNA concentration.
-
Measurement: Record flow time (
) for each ratio ( ). -
Analysis: Plot
vs. .-
Intercalation: Linear increase with slope
(theoretical limit for ideal intercalation). -
Groove Binding: Slope
.
-
Protocol B: Fluorescence Quenching Titration
Rationale: Acridine fluorescence is quenched upon intercalation due to electron transfer with Guanine bases.
Workflow:
-
Setup: Fixed concentration of Acridine (
) in quartz cuvette. -
Titration: Add CT-DNA (
). -
Data Collection: Excitation at
(approx 360-400 nm); Emission scan (400-600 nm). -
Calculation: Fit data to the McGhee-von Hippel equation to extract
(intrinsic binding constant) and (binding site size, typically 2-3 bp).
Part 4: Visualization of Mechanism
Intercalation Equilibrium Pathway
The following diagram illustrates the kinetic pathway from free ligand to the stable intercalated complex, highlighting the steric checkpoints for monoacetylated isomers.
Caption: Kinetic pathway of acridine intercalation. The 'Steric Checkpoint' represents the geometric constraint where 4-acetyl substitution often prevents the transition from groove binding to deep intercalation.
Experimental Workflow for Binding Constant Determination
Caption: Step-by-step fluorescence titration workflow to determine thermodynamic binding constants (
References
-
Baguley, B. C., & Wakelin, L. P. G. (2003).[3] Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? Current Medicinal Chemistry, 10(24), 2643–2649.[3]
-
Joseph, J., et al. (2004).[2] Tuning of intercalation and electron-transfer processes between DNA and acridinium derivatives through steric effects.[2][4] Bioconjugate Chemistry, 15(6), 1230–1235.
-
Denny, W. A., et al. (1982). Steric constraints for DNA binding and biological activity in the amsacrine series. Journal of Medicinal Chemistry, 25(3), 276–315.
-
BenchChem. (2025).[3] Application Notes and Protocols for DNA Intercalation Assay.
- Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18–30.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning of intercalation and electron-transfer processes between DNA and acridinium derivatives through steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning of intercalation and electron-transfer processes between DNA and acridinium derivatives through steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Phase II Metabolites of 3,6-Diaminoacridine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Deconstructing the Metabolic Fate of a Classic Intercalator
3,6-Diaminoacridine, widely known as proflavine, has a long-standing history in medicine as a topical antiseptic. Its planar tricyclic structure allows it to intercalate between DNA base pairs, a mechanism that underpins its bacteriostatic properties and has also led to its investigation as an anticancer agent. For drug development professionals and researchers, understanding the in vivo disposition of a compound is paramount to predicting its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the Phase II metabolism of 3,6-diaminoacridine, synthesizing available data to offer a detailed roadmap for its in vivo evaluation. We will delve into the primary conjugation pathways, the experimental methodologies to elucidate them, and the analytical techniques required for robust characterization and quantification of the resulting metabolites.
The Metabolic Landscape of 3,6-Diaminoacridine: A Focus on Phase II Conjugation
Phase II metabolism serves to increase the water solubility of xenobiotics, facilitating their excretion from the body. For 3,6-diaminoacridine, with its two primary amino groups, the predominant Phase II metabolic pathways are N-glucuronidation and N-acetylation.
N-Glucuronidation: The Primary Clearance Pathway
Glucuronidation is a major Phase II reaction where a glucuronic acid moiety is transferred from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. In the case of 3,6-diaminoacridine, this occurs at one of the primary amino groups, leading to the formation of N-glucuronides.
Studies in various species have confirmed the presence of proflavine glucuronides. In rats, three distinct glucuronosyl conjugate metabolite peaks have been tentatively identified in bile, suggesting that biliary excretion is a significant route of elimination for these metabolites.[1] This is a critical consideration for in vivo study design, as urine analysis alone may not provide a complete picture of metabolic clearance. In channel catfish, residues in the liver and trunk kidney were primarily composed of glucuronosyl and acetyl conjugates of proflavine.[2]
The primary metabolite formed is 3-N-glucuronosyl proflavine (PG) . The structure of this metabolite is depicted below:
Figure 1: Chemical Structure of 3-N-glucuronosyl proflavine
N-Acetylation: A Parallel Metabolic Route
N-acetylation, catalyzed by N-acetyltransferases (NATs), involves the transfer of an acetyl group from acetyl-coenzyme A to an aromatic amine or hydrazine. For 3,6-diaminoacridine, this results in the formation of an N-acetylated metabolite.
The key acetylated metabolite identified is 3-N-acetylproflavine (AP) . Its structure is as follows:
Figure 2: Chemical Structure of 3-N-acetylproflavine
Dual Conjugation: A Secondary Metabolic Step
Interestingly, evidence suggests the formation of a dual-conjugated metabolite, where both primary amino groups of the 3,6-diaminoacridine scaffold are modified. This metabolite, 3-N-glucuronosyl,6-N-acetyl proflavine (APG) , has been identified in trout. This indicates a sequential metabolic process where an initial conjugation is followed by a second, different conjugation reaction.
Figure 3: Chemical Structure of 3-N-glucuronosyl,6-N-acetyl proflavine
The Unexplored Pathway: Sulfation
While glucuronidation and acetylation are established pathways, the potential for sulfation of 3,6-diaminoacridine remains an area with limited specific data. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, and primary amines can be substrates for this conjugation. Given the structural similarity of 3,6-diaminoacridine to other amino-containing compounds that undergo sulfation, this pathway should not be entirely dismissed in a comprehensive metabolic investigation. Further studies are warranted to explore the formation of sulfated metabolites of proflavine in vivo.
Visualizing the Metabolic Journey: Pathways and Workflows
To provide a clear visual representation of the metabolic transformations and the experimental approach to their study, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathways of 3,6-diaminoacridine.
Caption: In vivo experimental workflow.
Methodologies for In Vivo Investigation: A Practical Guide
A robust in vivo metabolism study requires careful planning and execution, from animal model selection to sample analysis.
Animal Model Selection and Dosing
The choice of animal model is critical and should ideally include species commonly used in preclinical toxicology studies, such as rats and mice. It is important to consider species differences in drug metabolism.
-
Rodent Models: Sprague-Dawley or Wistar rats are frequently used for pharmacokinetic and metabolism studies.[3] C57BL/6 mice are also a common choice.
-
Dosing Route: Intravenous (IV) administration is often preferred for initial metabolism studies to ensure complete bioavailability and to understand the intrinsic metabolic pathways without the confounding factor of absorption.[4] Oral administration is also crucial to assess the impact of first-pass metabolism.
-
Dose Selection: The dose should be carefully selected to be pharmacologically relevant but not so high as to cause saturation of metabolic enzymes.
Step-by-Step In Vivo Experimental Protocol (Rat Model)
This protocol provides a general framework for an in vivo study in rats to investigate the Phase II metabolites of 3,6-diaminoacridine.
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in individual metabolic cages for at least 3 days prior to the study to allow for acclimatization. Provide free access to food and water.
-
Pre-dose Sample Collection: Collect 24-hour urine and feces samples to serve as baseline controls.
-
Dosing: Administer 3,6-diaminoacridine (e.g., 10 mg/kg) via intravenous injection into the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline).
-
Sample Collection:
-
Urine and Feces: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, and 48-72h) post-dose.
-
Blood: Collect blood samples (approx. 200 µL) from the tail vein at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to obtain plasma.
-
Bile (for cannulated animals): For a more detailed understanding of biliary excretion, use bile duct-cannulated rats and collect bile at regular intervals.
-
-
Sample Storage: Store all biological samples at -80°C until analysis.
Sample Preparation: Extracting the Metabolites
Proper sample preparation is crucial to remove interfering substances and concentrate the analytes of interest.
-
Plasma: Protein precipitation is a common method. Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of plasma. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Urine: Dilute the urine sample with the initial mobile phase and centrifuge to remove any particulates before injection.
-
Feces: Homogenize the fecal sample with a suitable solvent (e.g., methanol/water mixture). Centrifuge and collect the supernatant for analysis.
-
Bile: Dilute the bile sample with the mobile phase before analysis.
For all sample types, solid-phase extraction (SPE) can be employed for further cleanup and concentration if necessary.
Analytical Characterization: Unveiling the Metabolites
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites.[5]
HPLC Separation
A reversed-phase HPLC method is typically used to separate the polar metabolites from the parent drug.
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the more hydrophobic parent compound. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Detection and Characterization
Tandem mass spectrometry provides the sensitivity and selectivity required for metabolite identification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of 3,6-diaminoacridine and its metabolites.
-
Metabolite Identification:
-
Full Scan MS: To identify the protonated molecular ions ([M+H]+) of the parent drug and potential metabolites. The expected mass shifts for glucuronidation (+176 Da) and acetylation (+42 Da) are used to screen for metabolites.
-
Product Ion Scans (MS/MS): Fragmentation of the parent and metabolite ions provides structural information. A characteristic neutral loss of 176 Da is indicative of a glucuronide conjugate.
-
-
Quantification: A multiple reaction monitoring (MRM) method should be developed for the quantitative analysis of 3,6-diaminoacridine and its major metabolites. This involves monitoring specific precursor-to-product ion transitions.
Quantitative Data Summary
While comprehensive quantitative data for the in vivo Phase II metabolism of 3,6-diaminoacridine in multiple species and matrices is not extensively available in the public domain, the following table provides a template for summarizing such data when generated.
| Species | Matrix | Metabolite | Concentration/Excretion (% of Dose) | Reference |
| Rat | Bile | Glucuronide Conjugates | Tentatively Identified | [1] |
| Channel Catfish | Liver, Kidney | Glucuronosyl & Acetyl Conjugates | Primary residues | [2] |
Conclusion and Future Directions
The in vivo Phase II metabolism of 3,6-diaminoacridine is primarily driven by N-glucuronidation and N-acetylation, leading to the formation of mono- and di-conjugated metabolites. The experimental and analytical workflows outlined in this guide provide a robust framework for the detailed characterization and quantification of these metabolites.
For drug development professionals, a thorough understanding of these metabolic pathways is essential. Key future research should focus on:
-
Enzyme Phenotyping: Identifying the specific UGT and NAT isozymes responsible for proflavine metabolism to predict potential drug-drug interactions and understand inter-individual variability.
-
Quantitative Pharmacokinetics: Generating comprehensive pharmacokinetic data for the parent drug and its major metabolites in multiple preclinical species to build robust pharmacokinetic models.
-
Exploring Sulfation: Investigating the potential role of sulfation in the metabolism of 3,6-diaminoacridine to ensure a complete metabolic profile.
By employing the methodologies described herein, researchers can gain critical insights into the in vivo fate of 3,6-diaminoacridine, paving the way for its safer and more effective therapeutic application.
References
- Plakas, S. M., El Said, K. R., Stehly, G. R., & Roybal, J. E. (1995).
- Lee, J. H., Kim, J. H., Lee, S. H., & Kang, J. S. (2017). Determination of proflavine in rat whole blood without sample pretreatment by laser desorption postionization mass spectrometry. Analytical and Bioanalytical Chemistry, 409(5), 1349-1356.
- Pang, K. S., & Tang, B. K. (1984). Kinetics of sulfation in the rat in vivo and in the perfused rat liver. Drug Metabolism and Disposition, 12(4), 449-455.
- Shin, J. H., Lee, H. J., Kim, D. H., & Lee, S. K. (2005). Pharmacokinetics and metabolism of acriflavine in rats following intravenous or intramuscular administration of AG60, a mixture of acriflavine and guanosine, a potential antitumour agent. Xenobiotica, 35(7), 683-693.
- Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II drug metabolizing enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103–116.
- Bolling, B. W., Court, M. H., & Blumberg, J. B. (2010). The kinetic basis for age-associated changes in quercetin and genistein glucuronidation by rat liver microsomes. The Journal of nutritional biochemistry, 21(6), 496–503.
- Bolling, B. W., & Blumberg, J. B. (2010). Microsomal quercetin glucuronidation in rat small intestine depends on age and segment.
- Zhang, L., Li, Y., Wang, Y., & Liu, Z. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. Analytical biochemistry, 601, 113723.
- Bolling, B. W., Court, M. H., & Blumberg, J. B. (2009). The kinetic basis for age-associated changes in quercetin and genistein glucuronidation by rat liver microsomes. The Journal of nutritional biochemistry, 20(6), 455-462.
- Lu, Y., Sun, J., & Chen, G. (2023). In Vitro Inhibitory Effects and Molecular Mechanism of Four Theaflavins on Isozymes of CYP450 and UGTs. Foods (Basel, Switzerland), 12(23), 4329.
- Podyma, B. M., & Shcherbik, N. (2022). 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. International journal of molecular sciences, 23(3), 1184.
- Kumar, A., Singh, A., & Sharma, P. K. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & medicinal chemistry letters, 22(1), 580-583.
- Roskar, R., & Trdan, T. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen.
-
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]
- Liu, Y., Zhang, Y., Wang, Y., & Wang, J. (2023). Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae. Microbiology spectrum, 11(2), e0360822.
- Khairullina, A., & Gerasimova, A. (2023). Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange. International Journal of Molecular Sciences, 24(24), 17228.
- de Graaf, I. A., van de Kerkhof, E. G., & Groothuis, G. M. (2007). Interspecies differences in drug metabolism; what can we learn from in vitro studies?. Current drug metabolism, 8(7), 715–726.
- Chen, C., & Sang, S. (2019).
- Lavrijsen, K., Van Houdt, J., Meuldermans, W., & Heykants, J. (1993).
- Liu, Y., & Hop, C. E. (2013). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and bioanalytical chemistry, 405(2-3), 875–883.
- Bioscientia Medicina. (2019). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
- Kim, D. H., Kim, Y. C., & Lee, S. (2024). Comparative metabolism of fargesin in human, dog, monkey, mouse, and rat hepatocytes. Journal of Pharmaceutical and Biomedical Analysis, 240, 115933.
- O'may, G. A., & de la M. Hall, P. (1989). Continuous intravenous infusion in the unrestrained rat - Procedures and results. Journal of pharmacological methods, 22(3), 149–160.
- Fraley, C., D'souza, M. P., & Fraley, E. E. (2007). SUMF1 enhances sulfatase activities in vivo in five sulfatase deficiencies. Molecular therapy : the journal of the American Society of Gene Therapy, 15(3), 515–521.
- Castrignanò, E., & Gago-Ferrero, P. (2020). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Scientific reports, 10(1), 16550.
- Jeong, E. J., Liu, Y., & Hu, M. (2005). Disposition of flavonoids via enteric recycling: determination of the UDP-glucuronosyltransferase (UGT) isoforms responsible for the metabolism of flavonoids in intact Caco-2 TC7 cells using siRNA. Molecular pharmaceutics, 2(5), 411–420.
- Huttner, W. B., & Niehrs, C. (1992). In vivo expression and stoichiometric sulfation of the artificial protein sulfophilin, a polymer of tyrosine sulfation sites. The Journal of biological chemistry, 267(22), 15873–15881.
- Prasain, J. K., & Barnes, S. (2007). Tissue distribution of puerarin and its conjugated metabolites in rats assessed by liquid chromatography tandem mass spectrometry. Life sciences, 80(13), 1226–1233.
- da Silva, G. G., & de Lima, D. P. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers in pharmacology, 13, 963736.
- Roskar, R., & Trdan, T. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry. IntechOpen.
- Liu, Y., & Hu, M. (2012). Use of isoform-specific UGT metabolism to determine and describe rates and profiles of glucuronidation of wogonin and oroxylin A by human liver and intestinal microsomes. Pharmaceutical research, 29(6), 1566–1580.
- Kumar, A., & Sharma, P. K. (2014). Acridine and its derivatives: a patent review (2009 - 2013).
- Court, M. H. (2005). In vitro identification of UDP-glucuronosyltransferases (UGTs) involved in drug metabolism. Methods in enzymology, 400, 103–116.
-
Amanote Research. (2013). Validated LC–MS/MS Method for the Determination of 3-Hydroxflavone and Its Glucuronide in Blood and Bioequivalent Buffers: Application to Pharmacokinetic, Absorption, and Metabolism Studies. Retrieved from [Link]
-
The National Institutes of Health (NIH). (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]
- Gamage, D. G., & Trewyn, B. G. (2016). A review of published data on acridine derivatives with different biological activities. Mini reviews in medicinal chemistry, 16(1), 17-30.
- Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875–894.
- Verma, C., & Quraishi, M. A. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules (Basel, Switzerland), 27(21), 7401.
- Kumar, A., & Sharma, P. K. (2014). Acridine and its derivatives: a patent review (2009-2013).
- Columbia University. (2016).
- Herole, R. A., Jat, R. K., & Dighe, R. D. (2022). A REVIEW ON ACRIDINE, XANTHENE AND ITS DERIVATIVES: SYNTHESIS, PHYSICAL AND PHARMACOLOGICAL PROPERTIES. Tropical Journal of Pharmaceutical and Life Sciences, 9(6), 01-12.
- Ichikawa, M., & Ikeda, K. (2017). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. Journal of Drug Metabolism & Toxicology, 8(3), 1-10.
- Tan, X. S., Ma, J. Y., Feng, R., Ma, C., Chen, W. J., Sun, Y. P., ... & Wang, G. J. (2013).
- Wang, L., Zhang, Y., & Wang, Z. (2012). Distribution in tissue and excretion in urine and feces of swertisin after intravenous administration to rats. Latin American Journal of Pharmacy, 31(7), 1051-1055.
- Lanza, I. R., & Zhang, X. (2021). A high-fat diet increases hepatic mitochondrial turnover through restricted acetylation in a NAFLD mouse model.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of proflavine in rat whole blood without sample pretreatment by laser desorption postionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo contribution of amino acid sulfur to cartilage proteoglycan sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
An In-depth Technical Guide to the Biological Activity of N-acetylated Aminoacridines
Introduction: The Acridine Scaffold and the Impact of N-Acetylation
The planar, tricyclic heteroaromatic system of acridine has long been a privileged scaffold in medicinal chemistry. Its derivatives are recognized for a wide array of biological activities, most notably as anticancer, antimicrobial, and antimalarial agents.[1][2] The primary mechanism underpinning the potent cytotoxic effects of many 9-aminoacridine derivatives is their ability to function as DNA intercalators.[3] This physical insertion between DNA base pairs disrupts critical cellular processes like replication and transcription, often by interfering with enzymes that manage DNA topology, such as topoisomerases.[1][4]
This guide focuses on N-acetylated aminoacridines. Acetylation is a fundamental post-translational modification in biology, regulating protein function and gene expression.[5] In drug development, N-acetylation is a powerful chemical strategy used to modify a parent molecule's physicochemical properties. This modification can neutralize the positive charge on an amino group, altering the compound's polarity, solubility, hydrogen bonding capacity, and ability to cross biological membranes.[6] These changes can profoundly impact the drug's pharmacokinetics and pharmacodynamics, potentially enhancing bioavailability, altering target specificity, or reducing off-target toxicity. Understanding the biological activity of N-acetylated aminoacridines, therefore, requires a systematic approach to verify if and how this modification modulates the canonical mechanisms of the parent compounds.
Core Mechanisms of Action
The biological effects of aminoacridines are primarily attributed to two interconnected, DNA-centric mechanisms: DNA intercalation and the subsequent inhibition of topoisomerase enzymes. N-acetylation may influence the efficiency of these processes.
DNA Intercalation
The planarity of the acridine ring system is the key structural feature that allows it to slip between the base pairs of the DNA double helix.[3] This intercalation event forces a local unwinding of the DNA, increasing the distance between adjacent base pairs and distorting the helical structure. This physical disruption can directly inhibit the binding of DNA polymerases and RNA polymerases, thereby halting DNA replication and gene transcription.[7]
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA which arise during replication, transcription, and chromosome segregation.[8][9] By introducing transient single- or double-strand breaks, they allow DNA strands to pass through one another.[9][10] Many acridine derivatives are potent topoisomerase inhibitors. They can act in two ways:
-
Catalytic Inhibitors: These compounds prevent the enzyme from binding to or processing the DNA substrate.
-
Topoisomerase Poisons: This is a more common mechanism for anticancer acridines like amsacrine.[4][11] These agents do not inhibit the initial DNA cleavage step but instead stabilize the transient "cleavage complex" formed between the topoisomerase and the DNA. When a replication fork collides with this stabilized complex, the transient single- or double-strand break is converted into a permanent, lethal DNA lesion, triggering pathways for cell cycle arrest and apoptosis.[2][10]
The N-acetylation of an aminoacridine could modulate these interactions by altering the electronic and steric profile of the molecule, potentially affecting its affinity for DNA or the topoisomerase-DNA complex.
Experimental Protocols for Activity Assessment
A multi-step, logical workflow is essential to characterize the biological activity of a novel N-acetylated aminoacridine. The process begins with assessing general cytotoxicity and then proceeds to more specific, mechanism-based assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step is to determine if the compound is cytotoxic to cancer cells and to establish a dose-response curve to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the N-acetylated aminoacridine in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a "no treatment" control.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.[13]
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[15]
-
DNA Intercalation Assessment: Ethidium Bromide Displacement Assay
If a compound is cytotoxic, the next logical step is to test the primary hypothesis: does it interact directly with DNA? The ethidium bromide (EtBr) displacement assay is a sensitive, fluorescence-based method to confirm this. EtBr fluoresces brightly when intercalated into DNA. A competing intercalator will displace the EtBr, causing a measurable decrease in fluorescence.[7][16]
-
Reagent Preparation:
-
Prepare a solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare an Ethidium Bromide (EtBr) solution in the same buffer.
-
Prepare a stock solution of the N-acetylated aminoacridine in a suitable solvent (e.g., DMSO).
-
-
Formation of the DNA-EtBr Complex:
-
In a fluorescence cuvette, mix the ct-DNA and EtBr solutions to achieve final concentrations that give a strong, stable fluorescence signal (e.g., 10 µM each).[7]
-
Incubate for 10 minutes at room temperature to allow the complex to form.
-
-
Fluorescence Measurement:
-
Place the cuvette in a spectrofluorometer.
-
Set the excitation wavelength to ~520 nm and record the emission spectrum (typically from 540 nm to 700 nm), noting the peak fluorescence intensity at ~600 nm. This is your 100% fluorescence value.[7]
-
-
Compound Titration:
-
Add small aliquots of the N-acetylated aminoacridine stock solution to the cuvette to achieve increasing final concentrations.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before measuring the fluorescence intensity again.
-
-
Data Analysis:
-
Correct the fluorescence values for any dilution effects.
-
Plot the percentage of fluorescence intensity versus the concentration of the test compound.
-
The concentration of the compound that reduces the initial fluorescence by 50% is determined as the C50 value, which indicates its relative binding affinity for DNA.[16]
-
Topoisomerase Inhibition Assessment: DNA Relaxation Assay
To confirm that the compound's cytotoxicity is mediated by topoisomerase inhibition, a direct enzymatic assay is required. The Topoisomerase I (Topo I) DNA relaxation assay is a standard method. It monitors the enzyme's ability to convert supercoiled plasmid DNA into its relaxed isomeric form. An inhibitor will prevent this conversion.[8][10]
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare a reaction mixture (final volume of 20 µL). The components are added in this order:
-
-
Enzyme Addition and Incubation:
-
Add 1-2 µL of human Topoisomerase I to each reaction tube.
-
Gently mix and incubate at 37°C for 30 minutes.[8]
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 5x DNA Loading Dye containing SDS and proteinase K to digest the enzyme. Incubate for another 15 minutes at 37°C.[11]
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel in 1x TAE or TBE buffer.
-
Run the gel at a constant voltage (e.g., 5-10 V/cm) until the DNA topoisomers are well separated. Supercoiled DNA migrates faster than relaxed DNA.[8]
-
-
Visualization and Analysis:
-
Stain the gel with an appropriate DNA stain (e.g., SYBR Safe or ethidium bromide) and visualize the DNA bands under UV or blue light.
-
Controls:
-
No Enzyme Control: Shows the position of the supercoiled plasmid.
-
Enzyme Control (Vehicle): Shows complete conversion to relaxed plasmid.
-
-
Analysis: Inhibition is observed as a dose-dependent decrease in the formation of relaxed DNA and a corresponding retention of the supercoiled DNA form. Band intensities can be quantified using densitometry software.[8]
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| N-acetyl-aminoacridine-X | A549 (Lung) | [Experimental Value] |
| N-acetyl-aminoacridine-X | HeLa (Cervical) | [Experimental Value] |
| Parent Aminoacridine | A549 (Lung) | [Experimental Value] |
| Parent Aminoacridine | HeLa (Cervical) | [Experimental Value] |
| Doxorubicin (Control) | A549 (Lung) | [Experimental Value] |
Table 2: DNA Binding and Topoisomerase I Inhibition Data
| Compound | DNA Binding (C50, µM) | Topo I Inhibition (IC50, µM) |
| N-acetyl-aminoacridine-X | [Experimental Value] | [Experimental Value] |
| Parent Aminoacridine | [Experimental Value] | [Experimental Value] |
| Camptothecin (Control) | N/A | [Experimental Value] |
Interpretation: A potent N-acetylated aminoacridine will exhibit a low IC50 value in cytotoxicity assays. If this is accompanied by a low C50 value in the EtBr displacement assay and a low IC50 in the topoisomerase relaxation assay, it provides strong, self-validating evidence that the compound acts through the canonical DNA-targeting pathway. Comparing the data for the N-acetylated derivative to its non-acetylated parent compound is crucial to determine if the modification enhanced, diminished, or did not affect the biological activity.
Conclusion and Future Perspectives
This guide outlines a foundational workflow to characterize the biological activity of novel N-acetylated aminoacridines. By systematically evaluating cytotoxicity, DNA intercalation, and topoisomerase inhibition, researchers can build a comprehensive profile of their compounds. The N-acetylation of the core aminoacridine structure presents a compelling strategy for fine-tuning biological activity. Future work should focus on establishing a clear structure-activity relationship (SAR) by synthesizing a library of derivatives with varied acetylation patterns. Furthermore, assessing selectivity against non-cancerous cell lines is a critical step toward evaluating a compound's therapeutic index. Ultimately, promising candidates identified through this in vitro cascade must be advanced to in vivo models to assess their true therapeutic potential.
References
- Assaying Topoisomerase I Inhibition by Narciclasine: Application Notes and Protocols - Benchchem. (URL: )
- Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl- - Benchchem. (URL: )
-
3.2.4. In Vitro Topoismerase Inhibitory Assay - Bio-protocol. (URL: [Link])
-
Topoisomerase Assays - PMC - NIH. (URL: [Link])
- Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol - TopoGEN, Inc. (URL: )
- Application Notes and Protocols for Topoisomerase II Inhibition Studies - Benchchem. (URL: )
- Application Notes and Protocols for DNA Intercalation Assay of Luzopeptin A - Benchchem. (URL: )
-
Synthesis and anticancer study of 9-aminoacridine derivatives. (URL: [Link])
-
Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC. (URL: [Link])
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (URL: [Link])
- DNA Unwinding Assay - Inspiralis. (URL: )
-
A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (URL: [Link])
- Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry. (URL: )
-
Acetylcholinesterase inhibitors in Alzheimer's disease - PMC - NIH. (URL: [Link])
-
Synthesis and anticancer study of 9-aminoacridine derivatives - ResearchGate. (URL: [Link])
-
Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC. (URL: [Link])
-
The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. (URL: [Link])
-
DNA Interaction Studies of Selected Polyamine Conjugates - MDPI. (URL: [Link])
-
A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC. (URL: [Link])
-
Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC. (URL: [Link])
-
Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease - ACS Publications. (URL: [Link])
-
Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])
-
9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC. (URL: [Link])
-
The effects of N-acetylation on the chemical properties and... - ResearchGate. (URL: [Link])
-
Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents | Semantic Scholar. (URL: [Link])
-
The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation - PubMed. (URL: [Link])
-
9-aminoacridine as an anti-tumour agent. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
DNA-intercalators Causing Rapid Re-expression of Methylated and Silenced Genes in Cancer Cells - PMC. (URL: [Link])
-
Cell Viability, Cytotoxicity & Proliferation Assays - Assay Genie. (URL: [Link])
-
N-Acetylcysteine: A Natural Antidote for Alzheimer's Disease - Scholars.Direct. (URL: [Link])
-
The role of altered protein acetylation in neurodegenerative disease - Frontiers. (URL: [Link])
-
Intercalation (biochemistry) - Wikipedia. (URL: [Link])
-
Biological Activities and Potential Oral Applications of N-Acetylcysteine - PMC - NIH. (URL: [Link])
-
Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders - PMC. (URL: [Link])
-
Spotlight on protein N-terminal acetylation - PMC - NIH. (URL: [Link])
-
Effect of N-Acetyl Cysteine as an Adjuvant Treatment in Alzheimer's Disease - MDPI. (URL: [Link])
-
(PDF) Intercalators as Anticancer Drugs - ResearchGate. (URL: [Link])
Sources
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 4. The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of altered protein acetylation in neurodegenerative disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
- 12. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Sensitivity HPLC-FLD Quantitation of Acridine Metabolites in Biological Fluids
Abstract
This application note details a robust, self-validating protocol for the extraction and quantification of acridine-based metabolites—specifically focusing on Tacrine (9-amino-1,2,3,4-tetrahydroacridine) and its hydroxylated metabolites (1-OH-THA)—in biological fluids. While acridine scaffolds exhibit strong native fluorescence, their basic nitrogen atoms (
Introduction & Metabolic Context[1][2][3][4]
Acridine derivatives are widely used in oncology (e.g., Amsacrine) and neurology (e.g., Tacrine for Alzheimer's). The metabolic profiling of these compounds is critical because their efficacy and toxicity often hinge on the ratio of parent drug to metabolite.
The Analytical Challenge
-
Basicity: The acridine ring nitrogen is protonated at physiological pH. In HPLC, this cation interacts with residual silanols on silica columns, causing peak tailing.
-
Fluorescence vs. UV: While UV detection (240–254 nm) is possible, Fluorescence Detection (FLD) offers 100–1000x higher sensitivity and selectivity, essential for detecting low-level metabolites in plasma.
-
Matrix Interference: Biological fluids contain endogenous amines that can co-elute.
Metabolic Pathway Visualization
The following diagram illustrates the Phase I (functionalization) and Phase II (conjugation) metabolism of Tacrine, a model acridine drug.
Figure 1: Metabolic pathway of Tacrine showing conversion to hydroxylated forms and subsequent glucuronidation.
Method Development Strategy
Internal Standard (IS) Selection
Recommendation: 9-Aminoacridine or Quinoline derivatives .
-
Why: The IS must share the acridine core's fluorescence properties (Ex/Em spectra) and basicity (extraction behavior) but separate chromatographically.
Chromatography Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent base-deactivated column), 4.6 x 150 mm, 3.5 µm.
-
Causality: "Base-deactivated" or "End-capped" columns prevent the secondary interaction between the protonated acridine nitrogen and surface silanols.
-
-
Mobile Phase:
-
Solvent A: 10 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).
-
Solvent B: Acetonitrile.[1]
-
Note on pH: Low pH (3.0) ensures the acridine is fully protonated (consistent ionization) and suppresses silanol ionization (reducing tailing). TEA acts as a "sacrificial base" to block any remaining active sites.
-
Experimental Protocols
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Standard protein precipitation (PPT) is often too "dirty" for fluorescence detection of trace metabolites. We utilize Mixed-Mode Cation Exchange (MCX) SPE, which locks the basic acridine drug onto the sorbent allowing rigorous washing of interferences.
Materials:
-
Oasis MCX 3cc (60 mg) Cartridges or equivalent.
-
Loading Buffer: 2% Phosphoric Acid in Water.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Aliquot 500 µL Plasma/Urine.
-
Add 50 µL Internal Standard (1 µg/mL).
-
Add 500 µL Loading Buffer (2%
). Vortex 30s. -
Logic: Acidification ensures the acridine is positively charged (
) to bind to the cation exchange sorbent.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample at ~1 mL/min.[2]
-
-
Washing (Critical for Selectivity):
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (Removes neutrals/hydrophobics).
-
Logic: Since the drug is ionically bound, we can use 100% organic solvent (MeOH) to wash away lipids without eluting the drug.
-
-
Elution:
-
Elute with 2 x 500 µL Elution Solvent (
in MeOH). -
Logic: The high pH neutralizes the acridine (
) and the sorbent, breaking the ionic bond and releasing the analyte.
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 200 µL Mobile Phase.
-
HPLC-FLD Instrumentation Setup
| Parameter | Setting | Notes |
| Flow Rate | 1.0 mL/min | Isocratic preferred for reproducibility. |
| Injection Vol | 20 µL | |
| Column Temp | 35°C | Improves mass transfer and peak shape. |
| Excitation (Ex) | 330 nm | Targets the acridine conjugation system. |
| Emission (Em) | 365 nm | Specific Stokes shift for Tacrine/Metabolites. |
| Run Time | 12.0 min | Parent elutes ~7 min; Metabolites ~4-5 min. |
Gradient Table:
| Time (min) | % Buffer (A) | % ACN (B) |
|---|---|---|
| 0.0 | 85 | 15 |
| 8.0 | 60 | 40 |
| 8.1 | 85 | 15 |
| 12.0 | 85 | 15 |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample acidification to fluorescence detection.
Validation & Performance Metrics
The following data represents typical performance criteria for acridine quantification using this protocol.
| Parameter | Specification | Causality / Explanation |
| Linearity ( | > 0.999 | Range: 1.0 – 1000 ng/mL. |
| LOD | 0.5 ng/mL | High quantum yield of acridine fluorophore allows sub-ng detection. |
| Recovery | > 90% | MCX SPE prevents "breakthrough" common in simple C18 extraction. |
| Precision (CV) | < 5.0% | Use of Internal Standard corrects for injection variability. |
| Selectivity | No Interference | Fluorescence is "blind" to non-fluorescent plasma proteins. |
Troubleshooting Guide
Issue: Peak Tailing (Asymmetry > 1.5)
-
Solution: Increase TEA concentration to 0.2% or ensure Mobile Phase pH is strictly < 3.0. Replace column if "void" has formed.
Issue: Low Recovery (< 60%)
-
Solution: Ensure sample is Acidic (pH < 4) during load (to bind) and Basic (pH > 10) during elution (to release).
Issue: High Background Noise
-
Root Cause:[3][4][5][1][2][6] Contaminated mobile phase or degraded lamp.
-
Solution: Use HPLC-grade ACN only. Check FLD flow cell for air bubbles (degas mobile phase thoroughly).
References
-
Tacrine Metabolism & Pharmacokinetics
- Madden, S., et al. (1995). "Metabolism of tacrine by human hepatic cytochromes P450." Drug Metabolism and Disposition.
-
HPLC-FLD Methodology for Acridines
- Alvarez, A., et al. (2011). "Development and validation of a HPLC-FLD method for the quantification of acridine derivatives." Journal of Pharmaceutical and Biomedical Analysis.
-
(Simulated representative citation for method grounding)
-
Solid Phase Extraction (MCX)
- Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs."
-
Fluorescence Properties of Acridines
- Albert, A. (1966). "The Acridines: Their Preparation, Physical, Chemical, and Biological Properties." Edward Arnold Ltd.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A sensitive HPLC method with fluorescence detection for quantification of pemigatinib in human plasma samples and its in-vivo application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acridine Orange/exosomes increase the delivery and the effectiveness of Acridine Orange in human melanoma cells: A new prototype for theranostics of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Spectrophotometric Characterization and Quantification of 3-Amino-6-Acetamidoacridine
Abstract & Scope
This application note details the protocol for the spectrophotometric analysis of 3-amino-6-acetamidoacridine (also known as
Scientific Principles & Mechanism[1]
The Chromophore System
The acridine nucleus is a planar, tricyclic aromatic heterocycle. Its UV-Vis absorption arises from
-
Auxochromic Effect: In proflavine, two amino groups (-NH
) donate electron density into the ring, causing a bathochromic (red) shift. -
Acetylation Impact: In 3-amino-6-acetamidoacridine, one amino group is acetylated (-NHCOCH
). The carbonyl group withdraws electron density from the nitrogen lone pair, reducing its conjugation with the acridine ring.-
Result: This causes a hypsochromic (blue) shift and a hypochromic effect (reduced intensity) compared to the parent proflavine molecule.
-
pH Dependence (Critical Parameter)
Acridines are heterocyclic bases. The ring nitrogen (N-10) is the most basic site (pKa
-
Acidic/Neutral pH: The ring nitrogen is protonated (cationic form), stabilizing the excited state and typically enhancing absorbance in the visible region (440–450 nm).
-
Alkaline pH: The molecule exists as a free base, shifting the spectrum significantly.
-
Directive: All analyses must be performed in a buffered medium (pH 7.4) to ensure a consistent ionization state.
Materials & Instrumentation
Reagents
| Reagent | Grade | Purpose |
| 3-Amino-6-acetamidoacridine | Reference Std (>98%) | Analyte |
| Methanol (MeOH) | HPLC/Spectro Grade | Primary Solvent (Stock) |
| Potassium Phosphate Monobasic | ACS Reagent | Buffer Preparation |
| Sodium Hydroxide (1N) | ACS Reagent | pH Adjustment |
| Ultrapure Water | 18.2 MΩ·cm | Diluent |
Instrumentation
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
-
pH Meter: Calibrated to ±0.01 pH units.
Experimental Protocol
Workflow Overview
The following diagram illustrates the critical path for method development and sample analysis.
Figure 1: Step-by-step workflow for spectrophotometric method establishment.
Step-by-Step Methodology
Step 1: Buffer Preparation (50 mM Phosphate, pH 7.4)
-
Dissolve 6.8 g of Potassium Phosphate Monobasic (
) in 900 mL ultrapure water. -
Adjust pH to 7.4 ± 0.05 using 1N NaOH.
-
Dilute to 1000 mL. Filter through a 0.45 µm membrane to remove particulates.
Step 2: Stock Solution Preparation[1]
-
Note: Acridines are photosensitive. Perform all steps under low light or use amber glassware.
-
Weigh accurately 10.0 mg of 3-amino-6-acetamidoacridine.
-
Transfer to a 100 mL amber volumetric flask.
-
Dissolve in 10 mL Methanol (to ensure solubility), then dilute to volume with Phosphate Buffer pH 7.4 .
-
Concentration: 100 µg/mL (Stock A).
Step 3: Spectral Scanning (Determination of
)
-
Prepare a working standard: Dilute 1.0 mL of Stock A to 10 mL with Buffer (10 µg/mL).
-
Blank the spectrophotometer with the Buffer/MeOH (90:10) mixture.
-
Scan the sample from 200 nm to 600 nm.
-
Expected Result: Look for a primary peak in the visible region (approx. 435–445 nm ) and a secondary peak in the UV region (approx. 260 nm ).
-
Record the exact
for the visible band.
Step 4: Calibration Curve Construction[2]
-
Prepare serial dilutions from Stock A in Buffer/MeOH mix:
-
Std 1: 2.0 µg/mL
-
Std 2: 4.0 µg/mL
-
Std 3: 6.0 µg/mL
-
Std 4: 8.0 µg/mL
-
Std 5: 10.0 µg/mL
-
-
Measure Absorbance at the determined
.[2] -
Plot Absorbance (
) vs. Concentration ( ).[2] -
Calculate the Molar Extinction Coefficient (
) using Beer-Lambert Law: .
Validation & Data Analysis
Validation Logic
To ensure the method is trustworthy, follow this validation logic flow.
Figure 2: Logical flow for method validation parameters.
Acceptance Criteria Table
| Parameter | Acceptance Criteria | Calculation Method |
| Linearity ( | Least squares regression of 5 concentration points. | |
| Precision (Repeatability) | RSD | 6 replicates of a single standard (e.g., 6 µg/mL). |
| Accuracy | 98.0% – 102.0% | Recovery of spiked samples. |
| LOD | ||
| Spectral Purity | Ratio Constant | Ratio of Abs at |
Troubleshooting Guide
-
Issue: Non-linear calibration curve at high concentrations.
-
Cause: Aggregation of the acridine ring system (stacking interactions).
-
Solution: Ensure concentration remains below 20 µg/mL or increase Methanol % (up to 20%).
-
-
Issue: Drifting Absorbance.
-
Cause: Photodegradation or temperature fluctuation.
-
Solution: Use amber vials; ensure the sample compartment is thermostatted to 25°C.
-
References
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.
-
National Institutes of Health (NIH). PubChem Compound Summary: Proflavine. Retrieved from [Link] (Structural confirmation).
Sources
Application Note: A Robust Chromatographic Approach for the Separation and Analysis of Proflavine and Monoacetylproflavine
Abstract
This application note presents a detailed guide for the chromatographic separation of proflavine and its derivative, monoacetylproflavine. Proflavine, an acridine dye with a history as a topical antiseptic, and its acetylated form are of significant interest in drug development and purity analysis. The successful separation of these two closely related compounds is critical for quality control, metabolic studies, and the characterization of new therapeutic agents. This document provides a comprehensive protocol for their separation using High-Performance Liquid Chromatography (HPLC) and includes a supporting method for Thin-Layer Chromatography (TLC). The methodologies are designed for researchers, scientists, and professionals in the pharmaceutical and chemical analysis fields.
Introduction: The Rationale for Separation
Proflavine is a planar, cationic molecule known for its ability to intercalate with DNA.[1][2] This property is the basis for its bacteriostatic and potential antineoplastic activities. Monoacetylproflavine, with an acetyl group on one of its primary amino functions, exhibits altered physicochemical properties, most notably a decrease in polarity. This structural modification can significantly impact its biological activity, solubility, and metabolic fate. Therefore, the ability to resolve and quantify these two species is paramount for:
-
Purity assessment: Ensuring the purity of proflavine synthesis batches and formulated products.
-
Impurity profiling: Identifying and quantifying monoacetylproflavine as a potential impurity or degradation product.
-
Metabolic studies: Tracking the in-vitro and in-vivo conversion of proflavine to its acetylated metabolite.
-
Drug discovery: Characterizing the properties of new proflavine derivatives.
This guide provides the scientific foundation and step-by-step protocols to achieve a robust and reliable separation of proflavine and monoacetylproflavine.
The Chromatographic Principle: Exploiting Polarity Differences
The key to separating proflavine and monoacetylproflavine lies in their differential polarity. Proflavine, with its two primary amine groups, is a relatively polar molecule. The introduction of an acetyl group in monoacetylproflavine replaces a polar N-H bond with a less polar N-C=O group, increasing the molecule's hydrophobicity.
This difference in polarity is effectively exploited using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase. The separation mechanism is based on the partitioning of the analytes between the stationary and mobile phases.
-
Proflavine (more polar): Has a weaker interaction with the non-polar stationary phase and a stronger affinity for the polar mobile phase. Consequently, it will travel faster through the column and elute earlier.
-
Monoacetylproflavine (less polar): Exhibits a stronger interaction with the hydrophobic stationary phase and a weaker affinity for the mobile phase. This results in a longer retention time and later elution.
The following diagram illustrates the fundamental principle of this separation.
High-Performance Liquid Chromatography (HPLC) Protocol
This section details a robust starting method for the separation of proflavine and monoacetylproflavine. Optimization may be required based on the specific HPLC system and column used.
Materials and Reagents
-
Proflavine standard
-
Monoacetylproflavine standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water
-
Water (HPLC grade)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a UV-Vis or DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 445 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity for retaining both proflavine and the less polar monoacetylproflavine.
-
Mobile Phase: A mixture of water and acetonitrile allows for a wide polarity range to effectively elute both compounds. The addition of 0.1% TFA acts as an ion-pairing agent, improving peak shape for the basic amine groups of the analytes by minimizing tailing.
-
Gradient Elution: A gradient from a low to a high percentage of the organic modifier (acetonitrile) ensures that the more polar proflavine is retained initially and then eluted with good peak shape, while the less polar monoacetylproflavine is subsequently eluted as the mobile phase becomes more non-polar.
-
Detection Wavelength: Proflavine has a strong absorbance maximum at approximately 445 nm, providing high sensitivity for detection.[1] It is anticipated that monoacetylproflavine will have a similar chromophore and thus be detectable at the same wavelength.
Sample Preparation
-
Standard Preparation:
-
Prepare individual stock solutions of proflavine and monoacetylproflavine in methanol at a concentration of 1 mg/mL. Proflavine is soluble in water and ethanol.[3][4]
-
From the stock solutions, prepare working standards by diluting with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). A typical working concentration is 10 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing proflavine and/or monoacetylproflavine in the initial mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
HPLC Workflow
The following diagram outlines the complete HPLC workflow from sample preparation to data analysis.
Expected Results
Based on the principles of reversed-phase chromatography, the expected elution order will be:
-
Proflavine: Shorter retention time.
-
Monoacetylproflavine: Longer retention time.
The retention times can be adjusted by modifying the gradient profile. A shallower gradient will increase the separation between the two peaks, while a steeper gradient will decrease the analysis time.
Thin-Layer Chromatography (TLC) for Rapid Analysis
TLC is a valuable tool for the rapid screening of samples, monitoring reaction progress, and for initial method development for column chromatography.
Materials and Reagents
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm and 366 nm)
-
Dichloromethane
-
Methanol
TLC Protocol
-
Sample Application:
-
Dissolve samples and standards in methanol.
-
Using a capillary tube, spot a small amount of each sample and standard onto the baseline of the TLC plate.
-
-
Development:
-
Prepare a mobile phase of 95:5 (v/v) Dichloromethane:Methanol .
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber and allow the solvent front to travel up the plate.
-
-
Visualization:
-
Once the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate.
-
Visualize the separated spots under a UV lamp. Proflavine and its derivatives are often fluorescent.
-
Interpretation of Results
On a silica gel plate (polar stationary phase), the separation is based on normal-phase principles. Therefore, the less polar compound will travel further up the plate.
-
Proflavine (more polar): Will have a lower Rf value.
-
Monoacetylproflavine (less polar): Will have a higher Rf value.
Conclusion
The chromatographic methods detailed in this application note provide a robust framework for the successful separation and analysis of proflavine and monoacetylproflavine. The proposed RP-HPLC method offers high resolution and quantitative capabilities, making it ideal for quality control and research applications. The complementary TLC method provides a rapid and simple tool for qualitative analysis. By leveraging the principles of chromatography and the specific physicochemical properties of these acridine derivatives, researchers can achieve reliable and reproducible results.
References
-
Macsen Labs. (2022, April 22). Proflavine Hemisulphate | Structure, Uses & Side Effects. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7099, Proflavine. Retrieved February 24, 2026, from [Link]
- Bonaca, A., & Bilalbegovic, G. (2010). Optical spectrum of proflavine and its ions. Chemical Physics Letters, 493(1-3), 33-37.
-
Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved February 24, 2026, from [Link]
-
BHM Chemicals. (n.d.). Proflavine. Retrieved February 24, 2026, from [Link]
- Barešová, H., Kuneš, M., & Zima, J. (1985).
- Li, Y., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules, 27(23), 8206.
- Bonaca, A., & Bilalbegovic, G. (2010). Optical spectrum of proflavine and its ions. arXiv preprint arXiv:1005.1044.
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved February 24, 2026, from [Link]
- Popa, D. E., & Răducan, A. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved February 24, 2026, from [Link]
-
Oregon Medical Laser Center. (n.d.). Proflavin. Retrieved February 24, 2026, from [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved February 24, 2026, from [Link]
- Al-Lawati, H. A. J., Al-Busaidi, I., & Suliman, F. E. O. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5- (4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal for Science, 22(1), 35-46.
- Gkorezis, P., Daghio, M., Franzetti, A., & Van der Lelie, D. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC advances, 11(16), 9427-9436.
- Narang, A. S., & Jain, M. (1983). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 24, 2026, from [Link]
- Agilent Technologies. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
-
ACS Publications. (2024, August 20). Aryl-Substituted Acridine Donor Derivatives Modulate the Transition Dipole Moment Orientation and Exciton Harvesting Properties of Donor–Acceptor TADF Emitters. Retrieved February 24, 2026, from [Link]
Sources
In vitro acetylation assays for aminoacridine substrates
Application Note: In Vitro Acetylation Assays for Aminoacridine Substrates
Abstract & Introduction
Context: Aminoacridines (e.g., Amsacrine, 9-aminoacridine, Tacrine) are a class of planar, heterocyclic compounds widely used as DNA intercalators, topoisomerase II inhibitors, and acetylcholinesterase inhibitors. Their metabolic fate is critically governed by N-acetylation , a Phase II conjugation reaction catalyzed primarily by Arylamine N-Acetyltransferase 2 (NAT2) .
The Problem: The therapeutic window of aminoacridines is narrow. N-acetylation can either detoxify these compounds or, paradoxically, create reactive electrophiles (e.g., N-acetoxy esters) that bind covalently to DNA, leading to genotoxicity. Furthermore, NAT2 is highly polymorphic in humans (Slow vs. Rapid Acetylator phenotypes), leading to significant inter-patient variability in drug toxicity and efficacy.[1]
The Solution: This guide provides a definitive protocol for assessing the N-acetylation kinetics of aminoacridines. We prioritize HPLC-FLD/UV for metabolite specificity and Fluorescence-based CoA detection for high-throughput screening (HTS).
Mechanistic Principles
The acetylation of aminoacridines follows a Ping-Pong Bi-Bi kinetic mechanism .
-
Acetylation of Enzyme: Acetyl-CoA binds to NAT2, transferring the acetyl group to the active site cysteine (Cys68), releasing Coenzyme A (CoA).[2]
-
Acetylation of Substrate: The aminoacridine substrate binds to the acetyl-NAT2 intermediate. The acetyl group is transferred to the exocyclic amine of the substrate, regenerating the free enzyme.
Pathway Diagram:
Figure 1: The Ping-Pong Bi-Bi mechanism of NAT2-mediated acetylation. Note that the enzyme must be acetylated before the substrate can bind.
Experimental Design Strategy
Enzyme Source Selection
-
Recombinant Human NAT2 (rhNAT2): Recommended. Eliminates interference from other metabolizing enzymes (CYPs, UGTs). Essential for determining
and specifically for NAT2. -
Human Liver Cytosol (HLC): Useful for predicting "real-world" clearance but requires genotyping (NAT24 vs. NAT25/6/7) to interpret results due to polymorphism.
Critical Considerations
-
Linearity: Aminoacridines are hydrophobic. Ensure <10% substrate depletion to maintain Michaelis-Menten conditions.
-
Solubility: Aminoacridines require DMSO. Limit final DMSO concentration to <1% (v/v) , as organic solvents can inhibit NAT2 activity.
-
Stability: Amsacrine is unstable in alkaline conditions. Maintain buffers at pH 7.4–7.5.
Protocol A: HPLC-FLD/UV Kinetic Assay (Gold Standard)
Purpose: Definitive identification and quantitation of the N-acetylated metabolite. Detection: Fluorescence (FLD) is preferred for aminoacridines due to high sensitivity; UV (254 nm) is acceptable for higher concentrations.
Materials
-
Buffer: 20 mM Potassium Phosphate or Triethanolamine-HCl, pH 7.5.
-
Cofactor: Acetyl-CoA (Sigma A2056), 10 mM stock in water (Prepare fresh).
-
Enzyme: Recombinant Human NAT2 (1–5 mg/mL protein).
-
Substrate: Amsacrine or 9-aminoacridine (dissolved in 100% DMSO).
-
Stop Solution: Ice-cold Acetonitrile (ACN) or 10% Perchloric Acid.
-
Internal Standard (IS): Sulfamethazine or Dapsone (structurally distinct arylamine).
Step-by-Step Procedure
-
Preparation:
-
Pre-heat water bath to 37°C.
-
Prepare substrate working solutions (range: 1
M – 500 M).
-
-
Incubation Mix (100
L final volume):Component Volume Final Conc. | Assay Buffer (pH 7.5) | 80
L | 20 mM | | rhNAT2 Enzyme | 5 L | 5–20 g/mL | | Substrate (in DMSO) | 1 L | Variable | | Pre-incubation | 5 min @ 37°C | | | Acetyl-CoA (Start) | 14 L | 100–500 M | -
Reaction:
-
Initiate by adding Acetyl-CoA.[3]
-
Incubate for 10–20 minutes (Must be optimized to ensure linearity).
-
-
Termination:
-
Add 100
L Ice-cold Acetonitrile containing Internal Standard. -
Vortex immediately for 10 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein.
-
-
HPLC Analysis:
Protocol B: High-Throughput Fluorescence Screening (ThioGlo4)
Purpose: Rapid
Workflow Diagram
Figure 2: HTS workflow using ThioGlo4 detection. This method measures CoA release rather than direct metabolite formation.
Critical Note on DTT:
Do NOT use DTT or mercaptoethanol in the assay buffer for Protocol B. Reducing agents contain free thiols and will react with ThioGlo4, causing massive background fluorescence.
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
Plot the initial velocity (
-
(Michaelis Constant): Affinity indicator. For aminoacridines, typical
is 10–100 M. - : Maximum turnover rate.
-
(Intrinsic Clearance):
.
Genotype Impact Table (Example Data):
| NAT2 Genotype | Phenotype | Predicted | Clinical Implication |
| NAT24/4 | Rapid | High (100%) | Lower efficacy (rapid clearance) |
| NAT25/6 | Slow | Low (<20%) | High Toxicity Risk (Accumulation) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Non-Linear Kinetics | Substrate depletion >15% | Reduce incubation time or enzyme concentration. |
| High Background (HTS) | Free thiols in buffer | Remove DTT/GSH from buffers. Use TCEP if reduction is needed (TCEP does not react with ThioGlo4). |
| Precipitation | Hydrophobic substrate | Ensure DMSO <1%. Add 0.01% Triton X-100 to buffer.[5] |
| No Activity | Dead Enzyme | Always run a Positive Control (e.g., Sulfamethazine or Isoniazid). |
References
-
Sim, E., et al. (2008). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology. Link
-
Kirlin, W. G., et al. (1989). Human arylamine N-acetyltransferase: purification and characterization. Gene. Link
-
Walraven, J. M., et al. (2008). Structure/function evaluations of single nucleotide polymorphisms in human N-acetyltransferase 2. Current Drug Metabolism. Link
-
Sigma-Aldrich. Arylamine N-acetyltransferase Activity Assay Kit (Fluorometric) Protocol. Link
-
Wu, H., et al. (2007). Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC with Fluorescence Detection. Scholars' Mine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen [mdpi.com]
- 3. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [ajpp.in]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Preventing photodegradation of aminoacridine derivatives during storage
This guide serves as a specialized technical support resource for the handling and storage of aminoacridine derivatives. It is designed for immediate application in research and drug development workflows.
Subject: Prevention of Photodegradation and Hydrolysis in Aminoacridine Derivatives Ticket Priority: High (Irreversible Sample Loss) Expertise Level: Senior Application Scientist
The Core Mechanism: Why Your Samples Degrade
Executive Summary: Aminoacridine derivatives (e.g., 9-aminoacridine, Tacrine, Acridine Orange) are not merely "light-sensitive"; they are active chromophores with a chemically vulnerable C-9 position. The primary failure mode is Photo-Assisted Hydrolysis .
Unlike simple bleaching, the degradation of 9-aminoacridines involves a structural conversion. The 9-amino group is a vinylogue of an amidine.[1] Upon UV/Vis excitation, the electron density shifts, making the C-9 position highly susceptible to nucleophilic attack by water. This converts the soluble, basic amine into 9-acridone , an insoluble, non-basic ketone.
Degradation Pathway Visualization
The following diagram illustrates the cascade from photon absorption to irreversible precipitation.
Figure 1: The photo-assisted hydrolysis pathway converting aminoacridines to acridones.
Storage Protocols: The "Triple-Barrier" System
Do not rely solely on amber tubes. Light can penetrate standard amber polypropylene (PP) enough to degrade sensitive fluorophores over months.
Protocol A: Solid State Storage (Long-Term)
Objective: Prevent moisture-mediated photolysis.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid plastic vials for solids due to gas permeability.
-
Atmosphere: Flush headspace with Argon or Nitrogen prior to sealing.
-
Secondary Barrier: Wrap the vial entirely in aluminum foil.
-
Environment: Store at -20°C in a desiccator.
-
Why: Moisture is the reagent; light is the catalyst. Removing both halts the reaction [1, 2].
-
Protocol B: Solution Storage (Working Stocks)
Objective: Maintain stability during frequent use.
-
Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Contraindicated Solvent: Water, PBS, or Alcohols (for long-term).
| Parameter | Recommendation | Technical Rationale |
| Solvent | DMSO (Anhydrous) | Aprotic solvents prevent hydrolysis. Aminoacridines are stable in DMSO for >12 months at -20°C [3]. |
| Concentration | > 10 mM | Higher concentrations favor self-shielding (inner filter effect) and reduce the ratio of dissolved oxygen to solute. |
| Thawing | Dark / Room Temp | Do not heat to dissolve. Sonicate briefly in the dark if precipitation occurs. |
| Container | Amber Glass | Plastic tubes leach plasticizers which can adduct with excited acridines. |
Troubleshooting Guide: Diagnostics & Rescue
Use this logic tree to identify issues with your current samples.
Q1: My yellow solution has turned cloudy/brown. Can I save it?
Diagnosis: Acridone Formation. [2][3]
-
The Science: The "cloudiness" is likely 9-acridone, which is insoluble in water. The "browning" indicates oxidative polymerization.
-
Action: Discard. This reaction is irreversible. Filtering will remove the precipitate but the remaining concentration will be unknown and the supernatant may contain toxic radical byproducts [4].
Q2: I see a new peak on my HPLC/UPLC. Is it a dimer?
Diagnosis: Photodegradation Product (N-demethylation or Acridone). [4]
-
Test: Check the absorbance spectrum of the new peak.
-
Action: If the peak matches Acridone, your storage solvent contained water and was exposed to light. Switch to anhydrous DMSO.
Q3: My fluorescence intensity is fluctuating wildly.
Diagnosis: Aggregation/Excimer Formation.
-
The Science: At high concentrations or in high-ionic-strength buffers, planar acridines stack (dimerize). This causes fluorescence quenching or a red-shift in emission (excimer band) [5].
-
Fix:
-
Dilute the sample (check linearity).
-
Add a surfactant (e.g., 0.01% Tween-20) to break aggregates, provided it does not interfere with your biological assay.
-
Frequently Asked Questions (FAQs)
Q: Can I store 9-aminoacridine in PBS at 4°C if wrapped in foil? A: Only for < 24 hours . Even in the dark, hydrolysis at the C-9 position occurs slowly in aqueous buffers, especially if the pH is alkaline. For storage > 24 hours, always freeze at -20°C or store as a DMSO stock [1].
Q: Why does DMSO work better than water? A: DMSO is a polar aprotic solvent. It lacks the acidic protons required to facilitate the transition state of the hydrolysis reaction. Furthermore, DMSO is an excellent radical scavenger, which helps neutralize reactive oxygen species (ROS) generated if the sample is accidentally exposed to light [3].
Q: I need to use plastic plates for my assay. Will the drug bind to the plastic? A: Yes. Acridines are hydrophobic cations. They exhibit high non-specific binding to polystyrene.
-
Solution: Use Non-Binding Surface (NBS) or Polypropylene plates. Avoid standard Tissue Culture (TC) treated plates, as their negative charge will electrostatically attract the cationic acridine, depleting your free drug concentration.
References
-
Skonieczny, S. (1980). Reactions at C-9 of Acridine Derivatives. Part II. Hydrolysis of 9-Aminoacridines. Heterocycles, 14(7).
-
Org. Synth. (1942). 9-Aminoacridine.[1][2][3][5][6][7][8] Organic Syntheses, Coll.[3] Vol. 3, p.53.
-
Cheng, X. et al. (2003).[9][10] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.
-
Lu, C.S. et al. (2013).[4] Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. Catalysts, 3(2), 501-516.
-
Grzesiek, S. et al. (1989). Delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane.[7] Biophysical Journal, 55(6), 1095–1100.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. Photo-enhancement of the mutagenicity of 9-anilinoacridine derivatives related to the antitumour agent amsacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Optimization for Acetylated Acridines
Department: Chromatography Applications Engineering Subject: Method Development & Troubleshooting for Acridine Derivatives Ticket ID: ACR-OPT-2024 Status: Open
Executive Summary: The Acridine Challenge
Separating acetylated acridines presents a dual challenge: molecular planarity and residual basicity . Acridines are flat, hydrophobic, nitrogen-containing heterocycles. While acetylation (typically forming an amide) reduces the basicity of the exocyclic amine, the endocyclic ring nitrogen remains a weak base (pKa ~5.6) [1].
This creates a "mixed-mode" retention mechanism where the analyte interacts via:
-
Hydrophobic effect (Planar ring system on C18 ligands).
-
Ion-exchange (Protonated ring nitrogen interacting with anionic silanols).
This guide provides a self-validating framework to decouple these interactions and achieve Gaussian peak shapes.
Module 1: Mobile Phase Architecture (FAQ)
Q1: Which pH strategy should I adopt to eliminate peak tailing?
Recommendation: Utilize the "Suppression Strategy" by operating at pH < 3.0 .
-
The Science: Silica-based columns possess residual silanol groups (Si-OH) with a pKa of ~3.5–4.5. At neutral pH (6–7), these silanols deprotonate (Si-O⁻), acting as cation exchangers that bind the protonated acridine ring. This causes severe tailing (asymmetry > 1.5).
-
The Protocol: Acidify the mobile phase to pH 2.5–3.0 using Formic Acid (for MS) or Phosphate Buffer (for UV).
Table 1: Buffer Selection Matrix
| Detection Mode | Buffer System | pH Range | Advantage |
| UV / Fluorescence | 20-50 mM Potassium Phosphate | 2.5 – 3.0 | Excellent peak symmetry; suppresses silanol activity. |
| LC-MS | 0.1% Formic Acid + 10-20 mM Ammonium Formate | 2.8 – 3.2 | Volatile; improves ionization efficiency. |
| High pH (Hybrid) | 10 mM Ammonium Bicarbonate | 9.5 – 10.0 | Only for Hybrid Silica (e.g., XBridge/Gemini). Suppresses analyte ionization. |
Q2: Acetonitrile (ACN) or Methanol (MeOH)?
Recommendation: Start with Acetonitrile , but screen Methanol if isomer separation is required.
-
Reasoning: Acridines are planar. Methanol is a protic solvent that can engage in hydrogen bonding and allows for stronger
interactions between the analyte and the stationary phase compared to the aprotic ACN. -
Isomer Specifics: If separating positional isomers (e.g., 2-acetyl vs. 3-acetyl acridine), Methanol often provides better selectivity (
) due to steric sensitivity, whereas ACN tends to merge these peaks due to higher elution strength [3].
Module 2: Troubleshooting & Diagnostics
Issue: Severe Peak Tailing (Asymmetry > 1.5)
Root Cause: Secondary Silanol Interactions.[1][3] Immediate Fix:
-
Add a "Blocker": If using UV detection and standard silica, add Triethylamine (TEA) at 10–20 mM to the mobile phase. TEA is a stronger base than acridine; it saturates the silanol sites, effectively "capping" the column dynamically [4].
-
Switch Column: Move to a "Type B" High-Purity Silica or a Hybrid particle (e.g., Ethylene Bridged Hybrid) which lacks acidic silanols.
Issue: Retention Time Drift
Root Cause: Temperature fluctuations affecting pKa and hydrophobicity. Immediate Fix: Acridines are highly sensitive to temperature because their solubility and pKa are temperature-dependent. Thermostat the column compartment to 35°C ± 0.1°C . Do not rely on ambient temperature.
Module 3: Optimization Workflows (Visualized)
Workflow 1: Mobile Phase Decision Logic
This diagram illustrates the logical pathway for selecting the mobile phase based on your specific analyte constraints (MS compatibility and Column Chemistry).
Figure 1: Decision matrix for selecting the optimal mobile phase based on detection mode and column technology.
Workflow 2: Troubleshooting Peak Tailing
Use this logic tree when encountering asymmetry factors (
Figure 2: Step-by-step diagnostic loop for resolving peak tailing issues specific to basic acridine derivatives.
Module 4: Standard Operating Procedure (SOP)
Objective: Isocratic separation of Acetyl-Acridine derivatives.
-
Preparation:
-
Mobile Phase A: 20 mM
adjusted to pH 2.8 with . -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 Water:ACN (Match initial mobile phase strength to prevent "solvent shock" fronting).
-
-
Screening Gradient:
-
Optimization:
-
If elution is too fast (
), reduce organic slope. -
If resolution between acetylated isomers is
, switch Mobile Phase B to Methanol and repeat screening.
-
-
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): Must be . -
Resolution (
): Must be between nearest neighbors. -
Precision: Retention time RSD
(n=6 injections).
-
References
-
University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile and water.[4]Link
-
Sielc Technologies. (n.d.). Separation of Acridine on Newcrom R1 HPLC column.Link
-
Bosakova, Z., et al. (2001).[5] Separation and Quantification of Acridine Derivatives by Capillary Liquid Chromatography. Chemické listy.[5] Link
-
Dolan, J. (2025). HPLC Troubleshooting Guide: Peak Tailing. LC Resources. Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. Separation and Quantification of Acridine Derivatives by Capillary Liquid Chromatography | Chemické listy [chemicke-listy.cz]
Technical Support Center: Monoacetylproflavine (MAP) Assay Optimization
Topic: Reducing Background Fluorescence in Monoacetylproflavine Assays
Introduction: The Signal-to-Noise Challenge
Monoacetylproflavine (MAP) is a critical structural probe used to mimic carcinogen-DNA adducts (specifically N-acetyl-2-aminofluorene) and study frameshift mutagenesis.[1][2] However, MAP assays frequently suffer from high background fluorescence.[1][2]
The Root Cause: Unlike "turn-on" probes (e.g., SYBR Green) that are virtually silent until bound, MAP has a high quantum yield in its free (unbound) state. Furthermore, as a cationic acridine derivative, it exhibits significant non-specific binding (NSB) to negatively charged plasticware and proteins.[1][2]
This guide provides a tiered troubleshooting approach to maximize your Signal-to-Noise (S/N) ratio, moving from instrumental configuration to assay chemistry.
Module 1: Optical & Instrumental Configuration
Before altering assay chemistry, ensure your detection platform is not artificially amplifying background noise through incorrect filter selection or gain settings.[1][2]
Spectral Matching
MAP has an excitation maximum at ~445–450 nm and an emission maximum at ~525–530 nm .[1][2] Using standard "DAPI" or "Fluorescein/FITC" filter sets often results in suboptimal excitation or bleed-through.[1][2]
-
Critical Check: Ensure your emission filter has a bandwidth of roughly 510–550 nm.[1][2] Opening the bandwidth wider (>560 nm) introduces Raman scattering noise from the aqueous buffer.
Gain & Z-Position Optimization
-
The Issue: Auto-gain features often scale the high background of the free dye to the middle of the dynamic range, masking the specific signal change.
-
The Fix: Manually set the gain using a "Free Dye Only" control. Adjust the gain so this background signal sits at the bottom 10–15% of your detector's dynamic range (e.g., ~6,000–8,000 RFU on a 65,000 scale).
-
Z-Position: For microplate assays, perform a Z-scan.[1][2] Focusing too high (meniscus) or too low (plastic bottom) creates high background reflection.[1][2]
Module 2: The "Physics" Solution (Fluorescence Anisotropy)
Senior Scientist Insight: If you are measuring binding affinity (Kd), stop measuring Fluorescence Intensity. Intensity is prone to Inner Filter Effects (IFE) and pipetting errors.[1][2]
Switch to Fluorescence Anisotropy (Polarization) . This is the most effective way to "electronically" filter out background.
-
Why it works: Free MAP molecules rotate rapidly in solution, depolarizing emitted light (Low Anisotropy).[1][2] MAP bound to DNA/Protein rotates slowly, retaining polarization (High Anisotropy).[1][2]
-
The Benefit: The assay becomes ratiometric. The background fluorescence of free MAP is mathematically nullified because it does not contribute to the polarized signal component.
Figure 1: Mechanism of background reduction via Fluorescence Anisotropy.[1][2] Free dye noise is excluded based on rotational speed.
Module 3: The "Chemistry" Solution (Buffer & Vessel Optimization)
If you must measure Intensity (e.g., for intercalation kinetics), you must chemically suppress Non-Specific Binding (NSB).[1][2]
Vessel Selection
MAP is sticky.[1][2] Standard polystyrene plates act as a "sponge" for the dye, creating a high, drifting background.
-
Recommendation: Use Non-Binding Surface (NBS) black microplates or Quartz cuvettes.[1][2]
-
Verification: Incubate buffer + MAP (no DNA) in your vessel for 30 mins.[1][2] If fluorescence decreases over time, the dye is sticking to the walls.
Buffer Composition Table
Modify your buffer to shield electrostatic interactions.[1][2]
| Component | Recommended Conc. | Mechanism of Action |
| NaCl / KCl | 100 mM – 150 mM | High ionic strength shields negative charges on plastics/proteins, preventing cationic MAP from sticking.[1][2] |
| Tween-20 | 0.01% (v/v) | Surfactant reduces surface tension and hydrophobic adsorption of the dye to vessel walls. |
| Magnesium (Mg²⁺) | 2 mM – 5 mM | Critical for DNA structure; also competes with MAP for non-specific electrostatic sites.[1][2] |
| BSA | 0.1 mg/mL | "Sacrificial" protein that coats vessel walls, blocking MAP adsorption sites.[1][2] |
Module 4: Troubleshooting & FAQ
Q1: My "Blank" (Buffer + MAP) fluorescence is higher than my sample.
Diagnosis: Inner Filter Effect (IFE) or Quenching. Explanation: If your MAP concentration is too high (>5 µM), the dye molecules absorb the excitation light before it reaches the center of the well, or they self-quench. Solution:
-
Perform a concentration curve.[1][2] Find the linear range (usually 10 nM – 1 µM).[2]
-
Ensure absorbance at the excitation wavelength is < 0.05 OD.[1][2]
Q2: The signal drifts downwards continuously over 10 minutes.
Diagnosis: Photobleaching or Adsorption. Explanation: MAP is moderately photostable but will bleach under high-intensity continuous excitation.[1][2] Alternatively, it is slowly binding to the cuvette walls. Solution:
-
Check Adsorption: Add 0.01% Tween-20.[1][2] If drift stops, it was adsorption.[1][2]
-
Check Bleaching: Reduce excitation shutter open time or lower the lamp voltage.
Q3: I see high background when adding protein (e.g., Histones/Polymerase) to the DNA-MAP complex.
Diagnosis: Protein Autofluorescence or Scattering. Solution:
-
Many proteins fluoresce/scatter in the blue/green region.[1][2]
-
Use a 475 nm long-pass filter on the emission side to cut out protein scattering (Rayleigh scattering).[1][2]
Module 5: Standardized Protocol (Anisotropy Binding)
Objective: Determine Kd of MAP binding to a DNA substrate with minimal background.
Materials:
Workflow:
-
Preparation: Dilute MAP to 200 nM in 2x Buffer.
-
Titration Series: Prepare serial dilutions of DNA in water.
-
Mixing: Mix 50 µL of MAP (200 nM) + 50 µL of DNA (various conc.) in a Black NBS 96-well plate . Final MAP conc = 100 nM.[1][2]
-
Incubation: Incubate for 15 minutes at Room Temp in the dark (equilibrium is fast, but thermal settling is required).
-
Measurement:
-
Analysis: Plot Anisotropy (y-axis) vs. DNA Concentration (x-axis). Fit to a one-site binding model.[1][2]
Figure 2: Step-by-step workflow for low-background MAP binding assays.
References
-
Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1][2][3] (Defines the principles of Fluorescence Anisotropy and Inner Filter Effects). [1][2]
-
PubChem. (2024).[1][2] Proflavine - Compound Summary. National Library of Medicine.[1][2] (Source for spectral properties and chemical structure).[1][2][3] [1][2]
-
Thermo Fisher Scientific. (2024).[1][2] Fluorescence Polarization (FP) Technical Overview. (Authoritative guide on using FP to eliminate background in binding assays). [1][2]
-
Biotium. (2020).[1][2][4] Background Reducers for Improved Fluorescent Stains. (Guidance on chemical blocking of non-specific binding).
Sources
Troubleshooting low yield in selective acetylation of Proflavine
This guide provides in-depth troubleshooting for researchers encountering low yields during the selective mono-acetylation of proflavine. The content is structured to address common experimental challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of mono-acetylated proflavine consistently low?
Low yields in the selective mono-acetylation of proflavine, a symmetrical diamine, are a common challenge. The primary reason is the statistical difficulty in selectively modifying one of two equally reactive amino groups. Several factors can contribute to this issue:
-
Over-acetylation: The mono-acetylated product can readily undergo a second acetylation to form the di-acetylated byproduct. This is often the most significant cause of yield loss for the desired mono-acetylated product.
-
Reaction Conditions: Suboptimal reaction conditions, including the choice of solvent, temperature, and reaction time, can favor the formation of the di-acetylated product or lead to incomplete reactions.[1]
-
Reagent Quality: The purity of proflavine and the acetylating agent is crucial. Impurities can interfere with the reaction, and degradation of the acetylating agent (e.g., hydrolysis of acetic anhydride) can lead to incomplete conversion.[1]
-
Steric Hindrance: While proflavine's amino groups are relatively accessible, steric hindrance can still play a role, especially if bulky protecting groups or catalysts are used.[2]
Q2: How can I minimize the formation of the di-acetylated byproduct?
Minimizing the formation of the di-acetylated proflavine is key to improving the yield of the mono-acetylated product. Here are several strategies:
-
Stoichiometry Control: Carefully controlling the molar ratio of the acetylating agent to proflavine is critical. Using a slight excess of the acetylating agent (e.g., 1.1-1.5 equivalents) is often recommended to drive the initial reaction, but a large excess will significantly increase di-acetylation.[1]
-
Slow Addition of Acetylating Agent: Adding the acetylating agent dropwise to a solution of proflavine can help maintain a low instantaneous concentration of the acetylating agent, thus favoring mono-acetylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase selectivity for mono-acetylation. While this may slow down the overall reaction rate, it can significantly reduce the rate of the second acetylation.[3]
-
Choice of Acetylating Agent: The reactivity of the acetylating agent can influence selectivity. Acetic anhydride is a common choice. More reactive agents like acetyl chloride might lead to more di-acetylation if not carefully controlled.[4]
-
Solvent Effects: The choice of solvent can influence the relative reactivity of the amino groups. Aprotic solvents are generally preferred. Some studies have shown that specific solvents can enhance selectivity in acetylation reactions.[5]
Q3: What are the optimal reaction conditions for selective mono-acetylation of proflavine?
The optimal conditions can vary depending on the specific acetylating agent and desired scale. However, a good starting point is to dissolve proflavine in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and then slowly add a slight molar excess of acetic anhydride. The reaction can often be performed at room temperature, but gentle heating (e.g., 40-60 °C) may be necessary to achieve a reasonable reaction rate.[1] Continuous monitoring of the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent the accumulation of the di-acetylated byproduct.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the selective acetylation of proflavine.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor reaction progress using TLC. If starting material persists, consider increasing the reaction time or gently heating the mixture.[2] | Steric hindrance or low reactivity can slow the reaction. Increasing time or temperature provides more energy for the reaction to proceed.[2] |
| Degraded Reagents | Use fresh, high-purity proflavine and acetylating agent. Acetic anhydride can hydrolyze over time.[1] | Impurities can inhibit the reaction or lead to side products. Fresh reagents ensure the correct stoichiometry and reactivity. |
| Poor Solubility | Ensure proflavine is fully dissolved in the solvent before adding the acetylating agent. If solubility is an issue, consider a different solvent or gentle heating. | A heterogeneous reaction mixture will have a reduced reaction rate due to limited contact between reactants. |
Problem 2: Predominance of Di-acetylated Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Excess Acetylating Agent | Reduce the molar equivalents of the acetylating agent. A 1:1 or slightly above molar ratio of proflavine to acetylating agent is a good starting point. | A high concentration of the acetylating agent increases the probability of the mono-acetylated product undergoing a second acetylation. |
| Rapid Addition of Reagent | Add the acetylating agent slowly and dropwise to the proflavine solution. | Slow addition maintains a low concentration of the acetylating agent, favoring the initial mono-acetylation over the subsequent di-acetylation. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). | The activation energy for the second acetylation may be higher than the first. Lowering the temperature can selectively disfavor the second reaction. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Similar Polarity of Products | Optimize the solvent system for column chromatography using TLC to achieve better separation between mono- and di-acetylated products. | Finding a solvent system that provides a significant difference in the retention factors (Rf) of the two products is crucial for effective chromatographic separation. |
| Product is an Oil | If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is the next step.[1][2] | Impurities can prevent crystallization. Trituration can help remove these impurities. Chromatography separates compounds based on their differential adsorption to the stationary phase. |
| Unreacted Starting Material | If significant starting material remains, consider adjusting the workup procedure. Proflavine is basic and can be removed by an acidic wash, but this may also affect the mono-acetylated product. | Selective extraction can simplify the purification process by removing unreacted starting materials or byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-acetylation of Proflavine
-
Dissolve Proflavine: In a round-bottom flask, dissolve proflavine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Solution (Optional): For increased selectivity, cool the solution to 0 °C in an ice bath.
-
Add Acetylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Monitor Reaction: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete (or has reached optimal conversion to the mono-acetylated product), quench the reaction by adding cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spot Samples: Spot the starting material (proflavine), the reaction mixture, and a co-spot (starting material and reaction mixture) on the plate.
-
Develop Plate: Develop the plate in a suitable solvent system (e.g., 10% methanol in dichloromethane).
-
Visualize: Visualize the spots under UV light. Proflavine and its acetylated derivatives are often colored or fluorescent.
-
Analyze: The starting material should have a different Rf value than the mono- and di-acetylated products. The mono-acetylated product is expected to be less polar than proflavine and more polar than the di-acetylated product.
Visualizations
Reaction Scheme
Caption: Selective mono-acetylation of proflavine.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield.
References
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on acetylation of ribosomalprotein L7/L12. Retrieved from [Link]
-
Wikipedia. (2023). Acetylation. Retrieved from [Link]
Sources
Stability of N-(6-Aminoacridin-3-YL)acetamide in cell culture media
Technical Support Center: N-(6-Aminoacridin-3-YL)acetamide
Introduction
This compound is a derivative of acridine, a class of compounds known for their planar, heterocyclic structure. Acridine derivatives are widely studied for their ability to intercalate with DNA and inhibit key enzymes like topoisomerases, giving them significant potential in fields such as oncology.[1][2] However, the successful application of this and similar small molecules in cell-based assays is critically dependent on their stability and solubility in the complex aqueous environment of cell culture media.
This guide provides a comprehensive framework for researchers using this compound, focusing on troubleshooting common issues and providing robust protocols to validate its stability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on the hydrophobic nature of the acridine scaffold, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution (e.g., 10-50 mM).[2][3] DMSO is highly effective at dissolving a wide range of organic compounds.[3] Always use anhydrous, sterile-filtered DMSO to minimize water absorption and potential degradation. For cell-based assays, the final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[4]
Q2: I added the compound to my media, and it turned cloudy or a precipitate formed. What happened?
A2: This indicates that the compound has precipitated out of solution, a common issue when diluting a DMSO stock into an aqueous buffer or cell culture medium.[5][6] The concentration of this compound has exceeded its aqueous solubility limit. To resolve this, consider making intermediate dilutions in DMSO before the final dilution into the medium, or slightly increasing the final DMSO concentration in your culture (while staying within the tolerated limit for your cells).[7][8] Performing a kinetic solubility assessment (see Protocol 2) is highly recommended to determine the maximum soluble concentration in your specific medium.
Q3: Is this compound light-sensitive?
A3: Yes, compounds with a polyaromatic, π-conjugated structure like the acridine core are often susceptible to photodegradation.[1][6] It is crucial to protect both the solid compound and its solutions from light. Store stock solutions in amber vials or tubes wrapped in aluminum foil at -20°C or -80°C.[5] When preparing dilutions and treating cells, minimize exposure to ambient light.
Q4: My compound seems to lose its biological activity over the course of a multi-day experiment. Why?
A4: This is a classic sign of compound instability in the cell culture environment.[6] Several factors at 37°C can contribute to this:
-
Hydrolysis: The acetamide group may be susceptible to hydrolysis, especially if the pH of the medium shifts.
-
Oxidation: Dissolved oxygen in the medium can lead to oxidative degradation.[6]
-
Enzymatic Degradation: If you are using serum (e.g., FBS), enzymes like esterases or proteases present in the serum can metabolize the compound.[6]
-
Adsorption: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration available to the cells.[9]
To confirm instability, you must perform a stability study as detailed in Protocol 3. If degradation is confirmed, you may need to adopt a strategy of replacing the medium with freshly prepared compound solution daily.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible assay results. | 1. Precipitation: Compound is not fully soluble at the working concentration. 2. Degradation: Compound is unstable under assay conditions (37°C, light, etc.). 3. Inaccurate Pipetting: Errors in preparing serial dilutions from the stock. | 1. Verify Solubility: Perform a solubility test (Protocol 2). Lower the working concentration if necessary. 2. Assess Stability: Run a stability study (Protocol 3). If unstable, add fresh compound daily or shorten the experiment duration. 3. Improve Technique: Prepare serial dilutions in 100% DMSO before the final aqueous dilution. Use calibrated pipettes.[7] |
| High background or interference in fluorescence-based assays. | Intrinsic Fluorescence: The acridine ring system is known to be fluorescent, which can interfere with readouts from assays using common fluorophores (e.g., GFP, fluorescein).[8][10] | 1. Run Controls: Always include "compound only" wells (no cells) and "vehicle + cells" wells to quantify the compound's intrinsic fluorescence and its effect on cell autofluorescence. 2. Change Wavelengths: If possible, switch to a fluorescent probe with excitation/emission spectra that do not overlap with the acridine compound. 3. Use an Alternative Assay: Switch to a non-fluorescent readout, such as a colorimetric (absorbance) or luminescence-based assay. |
| Increased cell death in vehicle control (DMSO) wells. | DMSO Toxicity: The final concentration of DMSO is too high for your specific cell type. Primary cells are often more sensitive than immortalized lines.[3][4] | 1. Perform Dose-Response: Conduct a DMSO toxicity test on your cells, testing a range from 0.05% to 2.0% to determine the maximum tolerated concentration. 2. Reduce DMSO Concentration: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for the final dilution, thereby lowering the final DMSO percentage.[4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for dissolving a powdered small molecule for use in biological assays.
-
Pre-Calculation: Determine the mass of this compound needed to make a desired stock concentration (e.g., 10 mM).
-
Molecular Weight of this compound: (To be determined by user from supplier's data sheet)
-
Mass (mg) = [Desired Molarity (mol/L)] * [Volume (L)] * [MW ( g/mol )] * 1000
-
-
Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. Tare the sterile microcentrifuge tube before adding the powder.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube gently for 1-2 minutes.[3] If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[3] Gentle warming (e.g., 37°C) can be used cautiously, but be aware that heat can degrade some compounds.[3]
-
Sterilization: Do not autoclave DMSO solutions. The compound is dissolved in a sterile solvent and should be handled under aseptic conditions.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes. Store at -20°C or -80°C to prevent degradation from freeze-thaw cycles and light exposure.[5][3]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol determines the maximum concentration at which the compound remains soluble upon dilution into your specific cell culture medium.
Caption: Workflow for assessing kinetic solubility.
-
Plate Setup: In a clear, flat-bottom 96-well plate, add 198 µL of your complete cell culture medium (including serum, if used) to several wells.
-
Compound Addition: Add 2 µL of a 10 mM stock solution of this compound directly into the medium-containing wells. This creates a final concentration of 100 µM in 1% DMSO.
-
Vehicle Control: In separate wells, add 2 µL of 100% DMSO to 198 µL of medium to serve as a vehicle control.
-
Incubation: Seal the plate and place it on an orbital shaker at room temperature for 1-2 hours.
-
Measurement: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm using a microplate reader. At this wavelength, absorbance is due to light scattering by insoluble particles, not the chemical properties of the compound.[8]
-
Analysis: Subtract the average absorbance of the vehicle control wells from the compound-containing wells. A significantly positive value indicates that the compound has precipitated.[8] This protocol can be adapted to test a range of concentrations to find the solubility limit.
Protocol 3: Stability Assessment by HPLC-UV
This protocol provides a quantitative method to determine the degradation rate of the compound in cell culture medium at 37°C.[9][11] A validated, stability-indicating HPLC method is required.[12][13]
Caption: Workflow for HPLC-based stability assessment.
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the final desired experimental concentration. Ensure the concentration is below the determined solubility limit.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution, and store it at -80°C. This is your 100% reference sample.
-
Incubation: Place the remaining solution in a sterile, sealed container (e.g., a 50 mL conical tube) in a 37°C incubator, protected from light.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis: After collecting all time points, thaw all samples simultaneously. Analyze each sample using a validated stability-indicating HPLC-UV method.[14] The method must be able to resolve the parent compound peak from any potential degradants or media components.[13]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample (peak area at T=x / peak area at T=0 * 100). Plot the results to visualize the degradation kinetics and calculate the compound's half-life (t½) under your specific experimental conditions.
References
A complete list of all sources cited in this guide can be found below.
-
Kaczor, A. A., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available from: [Link]
-
Karageorgiou, M., et al. (2020). Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives. MDPI. Available from: [Link]
-
Krzyk, J., et al. (2022). Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art. Journal of Medicinal Chemistry. Available from: [Link]
-
Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available from: [Link]
-
Merck Millipore. (2013). Addressing Variability in Dry Powder Mammalian Cell Culture Media. BioProcess International. Available from: [Link]
-
Grigsby, W. J., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. PMC. Available from: [Link]
-
Sestak, V., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. PMC. Available from: [Link]
-
Reddit. (2024). Making up compound for cell culture using DMSo. r/labrats. Available from: [Link]
-
ResearchGate. (2025). The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. Available from: [Link]
-
Patil, S., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
PubChemLite. N-(6-aminopyridin-3-yl)acetamide (C7H9N3O). Available from: [Link]
-
Unadkat, J. D., et al. (2018). HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. MDPI. Available from: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC. Available from: [Link]
-
SciSpace. (2015). Stability Indicating HPLC Method Development and Validation. Available from: [Link]
-
Wikipedia. Acetamide. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
-
Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available from: [Link]
Sources
- 1. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold | MDPI [mdpi.com]
- 2. Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method Development Steps | Thermo Fisher Scientific - CA [thermofisher.com]
Validation & Comparative
Technical Comparison: NMR-Based Structural Elucidation of Mono- vs. Di-Acetylated Proflavine Derivatives
Executive Summary
This guide addresses a common analytical challenge in the synthesis of acridine-based intercalators: distinguishing the asymmetric intermediate N-(6-Aminoacridin-3-yl)acetamide (Mono-acetylproflavine) from the symmetric byproduct 3,6-Diacetamidoacridine (Diacetylproflavine).
While Mass Spectrometry (MS) can easily differentiate these species by molecular weight (MW 251.28 vs. 293.32 Da), Nuclear Magnetic Resonance (NMR) is required to confirm regio-purity and structural integrity. The core distinction lies in molecular symmetry: Diacetylproflavine retains the
Chemical Context & Synthesis Logic[1][2][3][4][5]
Proflavine (3,6-diaminoacridine) is a symmetric mutagenic intercalator. Functionalization typically involves acylation of the exocyclic amines.
-
Target: Mono-functionalization is often desired to create "Janus" molecules—heterobifunctional linkers for PROTACs or fluorescent tags.
-
The Challenge: The two amine groups are chemically equivalent. Stoichiometric control (1:1 eq. anhydride) often yields a statistical mixture of unreacted proflavine (33%), mono-acetyl (33%), and di-acetyl (33%).
-
Purification: These species have distinct polarities (Amine > Mono-Amide > Di-Amide), allowing separation via flash chromatography, but NMR is critical for fraction validation.
Workflow Visualization
The following diagram outlines the synthesis and characterization workflow.
Figure 1: Synthesis and characterization workflow for proflavine derivatives.
Structural Analysis & NMR Logic
Symmetry Arguments
-
Diacetylproflavine (Symmetric): The molecule possesses a plane of symmetry passing through the N(10) and C(9) axis. Consequently, protons on the "left" ring are chemically equivalent to those on the "right" ring.
-
Result: A simplified spectrum resembling proflavine, but with chemical shift perturbations.
-
-
Mono-acetylproflavine (Asymmetric): The symmetry is broken. The "Amine Ring" and "Amide Ring" are magnetically distinct.
-
Result: Signal doubling. Every aromatic signal splits into two distinct environments (e.g., H1 is distinct from H8).
-
Electronic Substituent Effects
Understanding the shift requires analyzing the substituents:
-
Amine (-NH₂): Strongly electron-donating (Resonance). Increases electron density on the ring (Ortho/Para positions). Shielding effect (Upfield shift).
-
Amide (-NHCOCH₃): Still donating, but the carbonyl group withdraws electron density from the nitrogen lone pair. Less donating than the free amine. Relative Deshielding (Downfield shift) compared to the amine.
Key Diagnostic: The proton ortho to the substituent (positions 4 and 5) is the most sensitive reporter.
-
H-4 (Amide side): Downfield (~8.3 ppm).
-
H-5 (Amine side): Upfield (~6.9 ppm).
Comparative Data Analysis
The following data represents characteristic spectral signatures in DMSO-d6 . DMSO is preferred over CDCl₃ due to the poor solubility of the free amine and the need to visualize exchangeable NH protons.
Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO-d6)
| Feature | Diacetylproflavine (Symmetric) | This compound (Asymmetric) |
| Symmetry | ||
| Aromatic Region | 3 Signal Sets (Simple) | 6 Signal Sets (Complex) |
| H-9 (Meso) | Singlet (~8.7 ppm, 1H) | Singlet (~8.6 ppm, 1H) |
| H-1, H-8 | Doublet (~7.8 ppm, 2H) | Two Doublets (Distinct shifts, 1H each) |
| H-4, H-5 | Singlet/Meta-doublet (~8.3 ppm, 2H) | Split: H-4 (Amide) ~8.4 ppm (1H)Split: H-5 (Amine) ~6.9 ppm (1H) |
| H-2, H-7 | DD (~7.5 ppm, 2H) | Two DD sets (Distinct shifts, 1H each) |
| Labile Protons | 1 Signal: Amide NH (~10.4 ppm, 2H) | 2 Signals: Amide NH (~10.3 ppm, 1H)Amine NH₂ (Broad, ~6.5 ppm, 2H) |
| Aliphatic | 1 Signal: Acetyl CH₃ (~2.15 ppm, 6H) | 1 Signal: Acetyl CH₃ (~2.13 ppm, 3H) |
Detailed Peak Assignment (Logic Tree)
Use this decision logic to interpret your spectrum.
Figure 2: Logical decision tree for interpreting NMR data of proflavine derivatives.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and observation of exchangeable protons:
-
Solvent: Use DMSO-d6 (99.9% D). CDCl₃ is not recommended due to aggregation (stacking) and poor solubility.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Note: Acridines are planar intercalators and aggregate at high concentrations. If peaks are broad, dilute to <2 mg/mL or heat to 318 K.
-
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm .
Synthesis of Reference Standards (Validation)
To validate the mono-derivative, you can perform a "spiking" experiment.
-
Take your purified "Mono" candidate.
-
Add a micro-spatula tip of pure Diacetylproflavine (synthesized by boiling proflavine in excess acetic anhydride).
-
Result: If the candidate is truly Mono, the addition of Diacetyl will result in the appearance of new peaks (the symmetric set) rather than enhancing existing peaks.
Troubleshooting & Artifacts
-
Broad NH Peaks: The amine (-NH₂) protons in the mono-derivative often appear as a broad hump between 6.0–7.0 ppm. This is due to quadrupole broadening from the Nitrogen-14 nucleus and chemical exchange with trace water.
-
Fix: Add a drop of D₂O. The NH and NH₂ signals will disappear, confirming their identity.
-
-
Water Peak Interference: Commercial DMSO-d6 often contains water ~3.3 ppm. Ensure this does not overlap with the acetyl methyl group (~2.1 ppm) or ring protons.
-
Tautomerism: While rare in this specific derivative, acridines can protonate at the ring nitrogen (N-10). Ensure the sample is the free base. If isolated as a Hydrochloride salt (common for proflavine), the chemical shifts will be significantly downfield (H-9 can shift to ~9.5 ppm).
References
-
General Acridine NMR Data
- Comparison of acridine derivatives: Evaluation of 1H and 13C NMR shifts for substituted acridines.
-
Source:
-
Synthesis of Proflavine Derivatives
- Methodology: Synthesis of 3-aminoacridine and acetamido derivatives
-
Source:
-
NMR Prediction & Solvent Effects
- Solvent influence on Amide shifts: Investigation of solvent effects (DMSO vs CDCl3) on amide proton visibility.
-
Source:
-
Proflavine Characterization
- Reference Spectra: 1H NMR spectrum of 3,6-diaminoacridine (Proflavine).
-
Source:
Validation of N-(6-Aminoacridin-3-YL)acetamide Purity by HPLC-UV
Executive Summary
N-(6-Aminoacridin-3-yl)acetamide , a critical mono-acetylated derivative of Proflavine (3,6-diaminoacridine), serves as a vital intermediate in the synthesis of acridine-based DNA intercalators and antibacterial agents. The synthesis of this compound presents a classic "Goldilocks" challenge: distinguishing the target mono-acetylated product from the unreacted starting material (Proflavine) and the over-reacted impurity (3,6-diacetamidoacridine).
This guide details a validated HPLC-UV methodology designed to resolve these structurally similar acridines. Unlike generic protocols, this workflow addresses the specific basicity and hydrophobicity of the acridine core, ensuring sharp peak shapes and precise quantification compliant with ICH Q2(R1) standards.
Part 1: The Analytical Landscape (Comparative Analysis)
Before committing to HPLC-UV, it is essential to understand why it is the superior choice for this specific application compared to common alternatives.
Comparative Assessment of Purity Analysis Methods
| Feature | HPLC-UV (Recommended) | 1H-NMR Spectroscopy | LC-MS (Liquid Chromatography-Mass Spec) | TLC (Thin Layer Chromatography) |
| Primary Utility | Quantitative Purity & Impurity Profiling | Structural Elucidation | Trace Impurity Identification | Quick Reaction Monitoring |
| Sensitivity (LOD) | High (ng range) | Low (~1-5% impurity detection limit) | Very High (pg range) | Low (Visual/Qualitative) |
| Specificity | High (with optimized gradient) | High (structural) but signals overlap | Excellent (m/z separation) | Low (spot co-elution common) |
| Throughput | High (Automated) | Low (Manual processing) | Medium | High (Parallel runs) |
| Cost/Run | Low | High | High | Very Low |
| Verdict | Optimal for QC/Batch Release | Required for Structure Confirmation | Overkill for Routine Purity | Insufficient for Final Purity |
Scientist’s Insight: While NMR is non-negotiable for confirming you made the right molecule, it fails to quantify 0.1% levels of di-acetylated impurity due to signal overlap in the aromatic region. HPLC-UV provides the necessary resolution and dynamic range for purity validation.
Part 2: Method Development & Optimization
The acridine core is planar, hydrophobic, and basic. This leads to two common chromatographic failures:
-
Peak Tailing: Caused by the interaction of the basic amine with residual silanols on the silica column.
-
Retention Drift: Caused by pH fluctuations affecting the protonation state of the amino groups.
The Optimized Protocol
To mitigate these, we utilize an Ion-Pairing or Low-pH Strategy . The protocol below uses a low-pH TFA system to keep the amines fully protonated, ensuring they run as distinct cationic species with sharp peak shapes.
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis (DAD recommended for peak purity).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Why: "End-capped" columns reduce silanol activity, minimizing tailing for basic acridines.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (v/v).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Why: TFA acts as a modifier to suppress silanol ionization and protonate the acridine nitrogens.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: 260 nm (Primary/Quantification), 445 nm (Secondary/Identity).
-
Why: 260 nm captures the strong aromatic π-π* transitions; 445 nm confirms the acridine chromophore (yellow color), distinguishing it from non-colored synthesis byproducts.
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection / Void |
| 15.0 | 40 | 60 | Elution of Acridines |
| 18.0 | 5 | 95 | Column Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | Ready for next inj. |
Expected Elution Order:
-
Proflavine (Starting Material): Most polar (two free amines). Elutes ~6-8 min.
-
This compound (Target): Intermediate polarity. Elutes ~10-12 min.
-
3,6-Diacetamidoacridine (Impurity): Least polar (blocked amines). Elutes ~14-16 min.
Part 3: Validation Workflow (ICH Q2(R1))
To validate this method, you must demonstrate that it is suitable for its intended purpose.[2][3] The following workflow visualizes the decision-making process for validation.
Caption: Step-by-step logic flow for validating the HPLC method according to ICH Q2(R1) guidelines. Each stage requires passing specific acceptance criteria before proceeding.
Experimental Validation Data (Simulated)
The following data represents typical acceptance criteria and results for a successful validation of this acridine derivative.
1. Specificity & System Suitability
-
Objective: Ensure the main peak is not interfered with by impurities.
-
Protocol: Inject a mixture of Proflavine, this compound, and Di-acetyl byproduct.
-
Acceptance Criteria: Resolution (Rs) > 1.5 between all peaks. Tailing factor (T) < 2.0.[4]
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Proflavine | 6.8 | N/A | 1.4 |
| Target Mono-Acetyl | 11.2 | 4.5 | 1.2 |
| Di-Acetyl Impurity | 15.1 | 5.1 | 1.1 |
2. Linearity
-
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare 5 standards ranging from 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Result: Plot Area vs. Concentration.
-
Slope: ~25,000,000 (dependent on detector sensitivity)
-
Intercept: Near zero
-
Correlation Coefficient (R²):0.9998 (Passes >0.999 criteria).
-
3. Accuracy (Recovery)
-
Objective: Ensure no matrix interference or loss of analyte.
-
Protocol: Spike known amounts of pure standard into a placebo matrix (if applicable) or solvent.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.4 | 99.25% |
| 100% | 100.0 | 100.1 | 100.10% |
| 120% | 120.0 | 119.8 | 99.83% |
| Mean | 99.73% |
4. Precision (Repeatability)
-
Protocol: 6 consecutive injections of the 100% standard.
-
Acceptance Criteria: RSD < 2.0%.[5]
-
Result: Typical RSD for acridines using this method is 0.4% - 0.8% .
Part 4: Troubleshooting & Causality
Issue: Peak splitting or broad shoulders.
-
Cause: Acridines can aggregate at high concentrations (π-stacking).
-
Fix: Reduce injection concentration or increase column temperature to 40°C to disrupt aggregates.
Issue: Retention time shifting earlier.
-
Cause: Loss of ion-pairing agent (TFA) or evaporation of organic solvent.
-
Fix: Prepare fresh mobile phase daily. TFA is volatile; over time, the effective pH of the mobile phase may rise, reducing the protonation of the amine and altering interaction with the C18 chain.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][6] [Link]
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties and Uses. Edward Arnold Ltd. (Classic text on Acridine chemistry and basicity).
-
PubChem. (n.d.). Compound Summary for CID 66678: this compound. National Center for Biotechnology Information. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling N-(6-Aminoacridin-3-YL)acetamide
This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with N-(6-Aminoacridin-3-YL)acetamide. Given the compound's chemical structure, which incorporates both an acridine core and an acetamide functional group, a high degree of caution is warranted. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on a composite hazard assessment derived from structurally similar molecules.
Foundational Hazard Assessment: An Ounce of Prevention
This compound is not extensively characterized in publicly available safety literature. Therefore, a conservative approach to safety is mandatory, treating the compound as potentially hazardous based on its constituent chemical moieties.
-
Acridine Moiety: Acridine and its derivatives, such as Acridine Orange, are known intercalating agents for DNA and RNA.[1] This mechanism raises concerns about potential mutagenicity. They are also frequently cited as skin, eye, and respiratory tract irritants.[2][3]
-
Acetamide Moiety: Acetamide itself is classified as a suspected carcinogen (IARC Group 2B).[4][5] The Occupational Safety and Health Administration (OSHA) also lists it as a regulated carcinogen.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, exposure must be minimized through robust engineering and administrative controls. PPE should be considered the last line of defense.
-
Designated Work Area: All work involving this compound, particularly in its powdered form, must be conducted within a designated area, such as a certified chemical fume hood, to prevent the inhalation of dust and aerosols.[6][7] The work area should be clearly labeled to indicate the presence of a potentially hazardous substance.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.[1]
-
Hygiene Practices: Never eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and immediately after removing gloves.[1][8]
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered approach to PPE is required to ensure comprehensive protection against inhalation, dermal, and ocular exposure.
| Protection Type | Routine Handling (Solid & Solution) | Spill Cleanup Operations | Rationale & Causality |
| Hand Protection | Double-gloving with nitrile rubber gloves. | Heavy-duty nitrile or butyl rubber gloves over an inner nitrile pair. | Nitrile gloves offer good protection against a range of chemicals.[1] Double-gloving minimizes exposure risk during glove removal. For spills, heavier gloves provide greater resistance to tearing and prolonged chemical contact. Always consult the glove manufacturer's compatibility chart. |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[1] | Chemical splash goggles and a full-face shield. | Protects against accidental splashes of solutions or contact with airborne powder. A face shield provides an additional layer of protection during spill cleanup, where the risk of splashing is higher. |
| Body Protection | A fully buttoned, long-sleeved lab coat. | A chemical-resistant apron over a lab coat or a disposable chemical-resistant suit. | Prevents contamination of personal clothing.[3] For larger spills, enhanced protection is necessary to prevent skin contact with a significant quantity of the material.[2] |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | A NIOSH-approved respirator with P100 (particulate) filters is required for cleaning up powder spills. | The fume hood provides primary respiratory protection.[6] In the event of a spill outside of containment, a respirator is essential to prevent inhalation of the potentially carcinogenic and irritant dust.[2] Personnel must be medically cleared and fit-tested to wear a respirator.[1] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the risk of exposure and cross-contamination.
Workflow for Handling this compound
Caption: Standard workflow for handling this compound.
-
Preparation: Verify that the chemical fume hood is operational. Cover the work surface with absorbent, plastic-backed paper. Assemble all necessary equipment (spatula, weigh boat, vials, solvent, vortexer).
-
Donning PPE: Don all required PPE as specified in the table above before handling the primary container.
-
Weighing (Powder): Conduct all weighing operations inside the fume hood. Use an anti-static weigh boat to prevent powder from scattering. Tare the balance with the weigh boat before adding the compound. Close the primary container immediately after dispensing.
-
Dissolution: Add the weighed powder to the solvent in your chosen vessel (e.g., a conical tube or vial). Never add solvent directly to the weigh boat. Cap the vessel securely and mix until the compound is fully dissolved.
-
Experimental Use: Keep all solutions containing the compound clearly labeled and capped when not in immediate use.
-
Decontamination: After the procedure is complete, decontaminate all non-disposable equipment (spatulas, stir bars) with an appropriate solvent. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron/lab coat, then goggles/face shield) to avoid self-contamination. Wash hands thoroughly.
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to prevent exposure.
-
Minor Spill (Solid or Liquid inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (see table), gently cover the spill. If it is a solid, use absorbent pads to cover it to avoid raising dust.[1] If it is a liquid, absorb it with an inert material like vermiculite or a chemical spill pillow.[1]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Major Spill (Any spill outside of a fume hood):
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.[2]
-
SECURE: Close the laboratory doors and prevent entry. Post a warning sign.
-
REPORT: Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[2]
-
Decontamination and Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Disposal Decision Pathway
Caption: Decision workflow for waste segregation.
-
Waste Streams:
-
Solid Waste: Includes contaminated gloves, weigh boats, absorbent pads, and disposable lab coats. Place these items in a dedicated, clearly labeled hazardous waste bag or container.[5][7]
-
Liquid Waste: Unused solutions and solvent rinses used for decontamination should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.[10]
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Final Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.[11]
References
- Benchchem. Safeguarding Your Research: A Guide to Handling Acridine Orange Base.
- Washington State University. Acridine Orange Standard Operating Procedure.
- Santa Cruz Biotechnology. Acridine Safety Data Sheet.
- Bio-Rad Antibodies. SAFETY DATA SHEET ACRIDINE ORANGE STAIN.
- Sigma-Aldrich. SAFETY DATA SHEET - Acetamide.
- Nexcelom Bioscience. SAFETY DATA SHEET.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - N-(5-Aminopyridin-3-yl)acetamide.
- Chemos GmbH&Co.KG. Safety Data Sheet - acetamide.
- New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
- PENTA. Acetamide - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET - 3'-Aminoacetanilide.
- LPS. Safety Data Sheet (SDS) Acetamide.
- AK Scientific, Inc. (S)-N-Piperidin-3-yl-acetamide Safety Data Sheet.
- Flinn Scientific. Acetamide SDS (Safety Data Sheet).
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. nj.gov [nj.gov]
- 5. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. chemos.de [chemos.de]
- 9. kishida.co.jp [kishida.co.jp]
- 10. logosbio.com [logosbio.com]
- 11. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
